2-Chloro-4-ethoxypyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHQTZYEMRJMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355775 | |
| Record name | 2-chloro-4-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52311-50-9 | |
| Record name | 2-chloro-4-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Chloro-4-ethoxypyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Core Topic: 2-Chloro-4-ethoxypyridine CAS Number: 52311-50-9
This technical document provides an in-depth overview of this compound, a key heterocyclic building block for organic synthesis. It details the compound's physicochemical properties, a robust experimental protocol for its synthesis, and its significant role as a versatile intermediate in the fields of medicinal chemistry and drug development. The strategic position of the chloro and ethoxy groups on the pyridine ring allows for diverse functionalization, making it a valuable scaffold for creating novel molecular architectures.
Chemical and Physical Properties
This compound is a substituted pyridine derivative. While some physical properties are not extensively documented in publicly available literature, key data has been compiled below. The compound is noted to be a solid upon synthesis and isolation.[1]
| Property | Value | Source(s) |
| CAS Number | 52311-50-9 | [1][2] |
| Molecular Formula | C₇H₈ClNO | [2] |
| Molecular Weight | 157.60 g/mol | [2] |
| Physical State | Solid | [1] |
| Boiling Point | Not Available | |
| Melting Point | Not Available | |
| Density | Not Available |
Experimental Protocols: Synthesis
A common and effective method for the preparation of this compound is via the nucleophilic aromatic substitution of 2-chloro-4-nitropyridine with sodium ethoxide. This procedure offers a high yield and a straightforward work-up.[1]
Reaction: Nucleophilic Aromatic Substitution Starting Material: 2-chloro-4-nitropyridine Reagent: Sodium ethoxide Solvent: Tetrahydrofuran (THF)
Detailed Methodology:
-
Preparation: A solution of 2-chloro-4-nitropyridine (170 g, 1070 mmol) in tetrahydrofuran (2 L) is prepared.
-
Reaction Initiation: The solution is slowly added to sodium ethoxide (109.45 g, 1610 mmol) at a controlled temperature of 0 °C.
-
Reaction Progression: The reaction mixture is then warmed to 25°C and stirred for 12 hours.
-
Monitoring: The completion of the reaction is monitored by Liquid Chromatography-Mass Spectrometry (LCMS) and Thin-Layer Chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate = 5:1, where the product has an Rf value of 0.6.
-
Work-up:
-
Upon completion, the mixture is filtered.
-
The filtrate is concentrated under reduced pressure to remove the majority of the solvent.
-
The resulting residue is extracted three times with ethyl acetate (800 mL per extraction).
-
The combined organic layers are washed with a saturated sodium chloride solution (1 L).
-
The organic layer is then dried over anhydrous sodium sulfate.
-
-
Isolation: The solvent is removed by concentration to yield this compound as a solid (157 g, 1.0 mol), achieving a 92% yield.[1]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 2-chloro-4-nitropyridine.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs. The 2-chloro-4-alkoxypyridine motif, including the ethoxy derivative, is a particularly valuable intermediate for several key reasons:
-
Orthogonal Reactivity: The chlorine atom at the 2-position is susceptible to nucleophilic substitution and is an excellent handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings). This allows for the introduction of a wide variety of carbon, nitrogen, and oxygen-based substituents.
-
Modulation of Properties: The ethoxy group at the 4-position is an electron-donating group that can influence the electronic properties of the pyridine ring and the reactivity of the chlorine atom. It also impacts the lipophilicity and metabolic stability of the final molecule, which are critical parameters in drug design.
This dual functionality makes this compound a versatile building block for constructing libraries of complex molecules. These libraries can then be screened for biological activity against various therapeutic targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases. While specific examples of marketed drugs derived directly from this compound are not prominent, its structural analogues are widely used, highlighting its potential in the drug discovery pipeline.
Logical Role in Drug Discovery Pipeline
The diagram below illustrates the logical flow of how this compound serves as a foundational intermediate in the development of new chemical entities.
Caption: Role of this compound as a versatile intermediate.
References
2-Chloro-4-ethoxypyridine: A Technical Guide for Scientific Professionals
Introduction
2-Chloro-4-ethoxypyridine is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis. Its unique structural features, including a reactive chlorine atom at the 2-position and an ethoxy group at the 4-position of the pyridine ring, make it a versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The pyridine scaffold is a common motif in many biologically active compounds, and the specific substitution pattern of this compound allows for targeted modifications and the introduction of diverse functional groups. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical methodologies related to this compound.
Core Chemical Properties
| Property | Value | Reference |
| CAS Number | 52311-50-9 | [1] |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.6 g/mol | [1] |
| Boiling Point | 230.9°C at 760 mmHg | [2] |
| Density | 1.166 g/cm³ | [2] |
| Melting Point | Not available | [2] |
| Solubility | Not available | [2] |
| SMILES | CCOc1ccnc(Cl)c1 | [1] |
| InChIKey | OFHQTZYEMRJMCT-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following table summarizes the available spectroscopic data for this compound.
| Spectrum Type | Data |
| ¹H NMR (400 MHz, CD₃OD) | δ 8.15 (d, J=6.0 Hz, 1H), 6.99 (d, J=2.0Hz, 1H), 6.91-6.89 (m, 1H), 4.16-4.14 (m, 2H), 1.41-1.38 (m, 3H) |
| Mass Spectrometry (ESI-LCMS) | m/z 158 [M+H]⁺ |
| ¹³C NMR | Data not available |
| Infrared (IR) | Data not available |
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic substitution of the nitro group in 2-chloro-4-nitropyridine with ethoxide.
Caption: Synthesis of this compound.
Experimental Protocol: A Representative Synthesis
While a detailed, step-by-step protocol for the synthesis of this compound is not extensively documented, the following procedure, adapted from the synthesis of similar pyridine derivatives, provides a representative methodology for its preparation.
Materials:
-
2-chloro-4-nitropyridine
-
Sodium ethoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2-chloro-4-nitropyridine (1.0 eq) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
The solution is cooled to 0°C using an ice bath.
-
Sodium ethoxide (1.5 eq) is added portion-wise to the cooled solution, ensuring the temperature remains at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature (25°C) and stirred for 12 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Upon completion, the reaction mixture is filtered to remove any solid byproducts.
-
The filtrate is concentrated under reduced pressure to remove the majority of the THF.
-
The resulting residue is partitioned between ethyl acetate and water. The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Analytical Workflow
The characterization and quality control of synthesized this compound would typically follow a standard analytical workflow to confirm its identity and purity.
Caption: General analytical workflow for chemical characterization.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Reactivity and Applications
The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity makes this compound a useful intermediate in the synthesis of various substituted pyridines, which are prevalent in many pharmaceutical and agrochemical compounds. The ethoxy group at the 4-position can also be modified, although it is generally less reactive than the 2-chloro substituent.
Disclaimer: This document is intended for informational purposes for qualified scientific professionals and does not constitute a comprehensive safety or handling guide. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
A Technical Guide to 2-Chloro-4-ethoxypyridine for Researchers and Drug Development Professionals
An In-depth Overview of its Chemical Properties, Synthesis, and Potential Applications in Medicinal Chemistry
Introduction
2-Chloro-4-ethoxypyridine is a halogenated pyridine derivative that holds potential as a versatile building block in the synthesis of novel compounds for pharmaceutical and agrochemical research. The unique arrangement of a chlorine atom and an ethoxy group on the pyridine ring provides multiple reactive sites for chemical modification, making it a valuable intermediate for constructing more complex molecular architectures. This technical guide provides a comprehensive overview of the known properties of this compound, its synthesis, and explores its potential applications in drug discovery by drawing parallels with structurally similar compounds.
Core Data Presentation
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 157.6 g/mol | [1] |
| Molecular Formula | C₇H₈ClNO | [1] |
| CAS Number | 52311-50-9 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CCOc1ccnc(Cl)c1 | [1] |
| InChIKey | OFHQTZYEMRJMCT-UHFFFAOYSA-N | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the nucleophilic substitution of a nitro group with an ethoxy group, followed by the reduction of the nitro group and subsequent diazotization and chlorination. A representative experimental protocol is detailed below.
Materials:
-
2-Chloro-4-nitropyridine
-
Sodium ethoxide
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2-chloro-4-nitropyridine (170 g, 1070 mmol) in THF (2 L) is prepared.
-
The solution is slowly added to sodium ethoxide (109.45 g, 1610 mmol) at 0 °C.
-
The reaction mixture is then stirred at 25°C for 12 hours.
-
The completion of the reaction is monitored by Liquid Chromatography-Mass Spectrometry (LCMS) and Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate (5:1), with an expected Rf value of 0.6.
-
After the reaction is complete, the mixture is filtered.
-
The filtrate is concentrated under reduced pressure to remove the majority of the solvent.
-
The resulting residue is extracted with ethyl acetate (800 mL x 3).
-
The combined organic layer is washed with a saturated sodium chloride solution (1 L).
-
The organic layer is then dried over anhydrous sodium sulfate.
-
The solvent is concentrated to yield this compound as a solid. This procedure has been reported to yield 157 g (1.0 mol, 92% yield) of the final product.
Characterization:
-
¹H NMR (400 MHz, CD₃OD) δ: 8.15 (d, J=6.0 Hz, 1H), 6.99 (d, J=2.0Hz, 1H), 6.91-6.89 (m, 1H), 4.16-4.14 (m, 2H), 1.41-1.38 (m, 3H).
-
ESI-LCMS m/z: 158 ([M+H]⁺).
Potential Applications in Drug Development
While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of substituted chloropyridines serves as a crucial scaffold in medicinal chemistry. These compounds are key intermediates in the synthesis of a wide range of biologically active molecules.
Structurally related compounds, such as 2-chloro-4-methoxypyridine, are utilized in the development of pharmaceuticals, including anti-inflammatory and anti-cancer drugs, as well as agrochemicals like herbicides and fungicides. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the alkoxy group at the 4-position can influence the electronic properties and solubility of the molecule.
Given these precedents, this compound is a promising starting material for the synthesis of novel compounds that could be screened for a variety of biological targets. Its utility in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, further expands the diversity of molecules that can be generated.
Visualizations
Logical Workflow for Synthesis and Screening
The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent use in the generation and screening of a chemical library for potential drug candidates.
Caption: General workflow for the synthesis and screening of this compound derivatives.
Conclusion
This compound is a readily synthesizable chemical intermediate with significant potential for applications in drug discovery and development. Its molecular structure offers multiple avenues for chemical modification, enabling the creation of diverse libraries of novel compounds. While direct biological data for this specific molecule is sparse, the established importance of the chloropyridine scaffold in medicinal chemistry suggests that this compound is a valuable tool for researchers seeking to develop new therapeutic agents. Further investigation into the biological activities of its derivatives is warranted.
References
Spectroscopic Profile of 2-Chloro-4-ethoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectroscopic properties of 2-Chloro-4-ethoxypyridine. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectroscopic values for ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are derived from the analysis of structurally similar compounds and established principles of spectroscopy. Furthermore, this guide outlines comprehensive, generalized experimental protocols for acquiring such spectroscopic data for a substituted pyridine derivative. A logical workflow for the spectroscopic analysis of an organic compound is also presented using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar molecules such as 2-chloropyridine, 4-ethoxypyridine, and other substituted pyridines.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | 8.0 - 8.2 | d | 5 - 6 |
| H-5 | 6.7 - 6.9 | dd | 5 - 6, 2 - 3 |
| H-3 | 6.6 - 6.8 | d | 2 - 3 |
| -OCH₂CH₃ | 4.0 - 4.2 | q | 7 |
| -OCH₂CH₃ | 1.3 - 1.5 | t | 7 |
Note: The chemical shifts of the aromatic protons (H-6, H-5, and H-3) are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom, and the electron-donating effect of the ethoxy group.
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-4 | 160 - 165 |
| C-6 | 148 - 152 |
| C-5 | 110 - 115 |
| C-3 | 105 - 110 |
| -OCH₂CH₃ | 63 - 68 |
| -OCH₂CH₃ | 14 - 16 |
Note: The chemical shifts are influenced by the electronegativity of the chlorine, nitrogen, and oxygen atoms.
Predicted IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=N, C=C (aromatic ring) | 1550 - 1600 | Strong |
| C-O (ether) | 1200 - 1300 (asymmetric) | Strong |
| 1000 - 1100 (symmetric) | Strong | |
| C-Cl | 700 - 800 | Strong |
Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.
Predicted Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| m/z | Predicted Identity | Notes |
| 157/159 | [M]⁺ | Molecular ion peak with a characteristic 3:1 intensity ratio due to ³⁵Cl and ³⁷Cl isotopes. |
| 129/131 | [M - C₂H₄]⁺ | Loss of ethene from the ethoxy group. |
| 122 | [M - Cl]⁺ | Loss of the chlorine atom. |
| 94 | [M - Cl - C₂H₄]⁺ | Subsequent loss of ethene after chlorine loss. |
Note: Fragmentation patterns in mass spectrometry can be complex and may involve rearrangements.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
ATR: For Attenuated Total Reflectance (ATR) IR, place a small amount of the sample directly on the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer's beam path and record the spectrum.
-
Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and compare them with known correlation charts.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatography (GC-MS) interface or a direct insertion probe.
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for causing fragmentation and providing structural information.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Conclusion
While experimental spectroscopic data for this compound is not widely published, a reliable prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra can be made based on established spectroscopic principles and data from analogous structures. This technical guide provides a comprehensive overview of these predicted data and outlines the standard experimental procedures for their acquisition and analysis. The information presented herein is intended to be a valuable tool for researchers working with this and similar heterocyclic compounds, facilitating their synthesis, identification, and further development.
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-ethoxypyridine from 2-Chloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-chloro-4-ethoxypyridine, a valuable building block in medicinal chemistry, from its precursor, 2-chloro-4-nitropyridine. The document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.
Introduction
Substituted pyridines are a cornerstone of modern drug discovery, with the pyridine scaffold present in numerous approved pharmaceuticals. The targeted functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity, selectivity, and pharmacokinetic profile. This compound serves as a key intermediate in the synthesis of more complex molecules, offering two reactive sites for further chemical modification.
This guide focuses on the nucleophilic aromatic substitution (SNAr) reaction to convert 2-chloro-4-nitropyridine to this compound. The electron-withdrawing nitro group at the 4-position activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the nitro group by an ethoxide nucleophile.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The ethoxide ion, a potent nucleophile, attacks the electron-deficient C4 position of the pyridine ring, which is activated by the strongly electron-withdrawing nitro group. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the nitrite ion restores the aromaticity of the pyridine ring, yielding the final product, this compound.
Caption: Overall reaction scheme for the synthesis of this compound.
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product.
Table 1: Reactant Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |
| 2-Chloro-4-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 1070 | 170 g |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 1610 | 109.45 g |
Table 2: Product Properties and Yield
| Product | Formula | Molecular Weight ( g/mol ) | Yield (%) | Amount |
| This compound | C₇H₈ClNO | 157.60 | 92% | 157 g |
Table 3: Spectroscopic Data for this compound
| Analysis | Data |
| ¹H NMR (400 MHz, CD₃OD) | δ 8.15 (d, J=6.0 Hz, 1H), 6.99 (d, J=2.0 Hz, 1H), 6.91-6.89 (m, 1H), 4.16-4.14 (m, 2H), 1.41-1.38 (m, 3H)[1] |
| LC-MS | m/z 158 ([M+H]⁺)[1] |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of this compound from 2-chloro-4-nitropyridine.
Preparation of Sodium Ethoxide Solution
Note: Sodium ethoxide is highly moisture-sensitive and should be handled under an inert atmosphere. Pre-prepared solutions are commercially available.
If preparing in the laboratory, slowly add clean sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature. The reaction is exothermic and produces hydrogen gas, which must be safely vented. A typical laboratory preparation involves the reaction of sodium metal with absolute ethanol.[2]
Synthesis of this compound
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, prepare a solution of sodium ethoxide (109.45 g, 1610 mmol) in a suitable solvent. Cool the solution to 0 °C using an ice bath.[1]
-
Addition of Starting Material: Slowly add a solution of 2-chloro-4-nitropyridine (170 g, 1070 mmol) in tetrahydrofuran (THF) (2 L) to the cooled sodium ethoxide solution.[1]
-
Reaction: Stir the resulting reaction mixture at 25 °C for 12 hours.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate (5:1), with an expected Rf value of 0.6 for the product, and by Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up:
-
After the reaction is complete, filter the mixture.[1]
-
Concentrate the filtrate under reduced pressure to remove the majority of the solvent.[1]
-
Extract the residue with ethyl acetate (3 x 800 mL).[1]
-
Wash the combined organic layers with a saturated sodium chloride solution (1 L).[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
-
Purification:
-
Filter the dried organic solution.
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid. The reported yield is 157 g (92%).[1]
-
Logical Workflow of the Synthesis
The following diagram illustrates the logical workflow of the synthesis process, from the preparation of the reagents to the final product isolation.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 2-chloro-4-nitropyridine via nucleophilic aromatic substitution is a robust and high-yielding reaction. The provided protocol, based on established literature, offers a reliable method for obtaining this valuable intermediate for applications in drug discovery and development. Careful control of reaction conditions, particularly the exclusion of moisture, is crucial for achieving optimal results.
References
2-Chloro-4-ethoxypyridine safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety information for 2-Chloro-4-ethoxypyridine (CAS No. 131534-19-1). A comprehensive, officially recognized Safety Data Sheet (SDS) with a full GHS classification and detailed toxicological data is not publicly available at the time of this writing. The information herein is compiled from limited supplier data and analysis of structurally similar compounds. All personnel handling this chemical should exercise caution and adhere to standard laboratory safety protocols. The toxicological properties of this compound have not been thoroughly investigated.
Executive Summary
This compound is a substituted pyridine derivative used in research and development. Due to a lack of comprehensive safety testing, a definitive hazard profile has not been established. However, based on data from structurally related compounds and limited supplier information, it should be handled as a substance that is potentially harmful if ingested, inhaled, or absorbed through the skin. It is expected to be an irritant to the skin, eyes, and respiratory tract. Standard personal protective equipment (PPE) and engineering controls are essential to minimize exposure.
Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 131534-19-1 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Synonyms | Not available |
Physical and Chemical Properties
Limited quantitative data is available for the physical and chemical properties of this compound. The following table summarizes the available information.
| Property | Value | Source |
| Boiling Point | 230.9°C at 760 mmHg | ChemicalBook |
| Flash Point | 93.5°C | ChemicalBook |
| Density | 1.166 g/cm³ | ChemicalBook |
| Appearance | Data not available | - |
| Solubility | Data not available | - |
Hazard Identification and GHS Classification (Predicted)
Note: The following GHS classification is not official and is predicted based on the known hazards of similar pyridine and chloro-aromatic compounds. It should be used for preliminary hazard assessment only.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Predicted GHS Label Elements
Commercial Suppliers and Synthetic Applications of 2-Chloro-4-ethoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability and synthetic utility of 2-Chloro-4-ethoxypyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document offers a curated list of commercial suppliers, a detailed experimental protocol for a representative cross-coupling reaction, and a conceptual framework for its integration into drug development workflows.
Commercial Availability
This compound (CAS No. 52311-50-9) is available from a number of fine chemical suppliers. While pricing and packaging are often subject to quotation, the following table summarizes the available data for several reputable vendors. Researchers are advised to contact the suppliers directly for the most current information.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Matrix Fine Chemicals | This compound | 52311-50-9 | Inquiry | Small and large quantities |
| BLDpharm | This compound | 52311-50-9 | Inquiry | Inquiry |
| Chem-Impex | 2-Chloro-4-methoxypyridine | 17228-69-2 | ≥ 97% (GC)[1] | Inquiry |
| Fisher Scientific (TCI) | 2-Chloro-4-methoxypyridine | 17228-69-2 | ≥98.0% (GC) | 1 g, 5 g |
| Sigma-Aldrich | 2-Chloro-4-nitropyridine** | 23056-36-2 | 97% | 5 g |
| Thermo Scientific Chemicals | 2-Chloro-4-ethynylpyridine* | 945717-09-9 | 97% | 5 g |
*Note: Data for structurally similar and commercially available 2-chloro-4-substituted pyridines are included for comparison and as potential alternative starting materials for derivatization. **Note: 2-Chloro-4-nitropyridine can serve as a precursor to this compound.
Synthetic Utility and Experimental Protocols
Substituted pyridines are integral components of many pharmaceutical agents.[2] The unique electronic properties of the pyridine ring, combined with the reactivity of the chloro-substituent, make this compound a versatile synthon. It readily participates in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for the formation of carbon-carbon bonds.[3][4] Such reactions are fundamental in the construction of complex molecular architectures found in many modern drugs.[5]
Representative Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
This protocol is a general procedure for the Suzuki-Miyaura coupling of a 2-chloropyridine with an arylboronic acid, which can be adapted for this compound.
Reaction Scheme:
Materials:
-
2-Chloropyridine derivative (e.g., this compound) (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
SPhos (buchwald ligand) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs2CO3) (2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure: [3]
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-chloropyridine derivative, arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Integration into Drug Discovery Workflow
This compound and its derivatives serve as key building blocks in the early stages of drug discovery, particularly in lead generation and optimization.[6][7][8] The ability to readily introduce diverse substituents via cross-coupling reactions allows for the rapid generation of compound libraries for screening against biological targets.
Below is a conceptual workflow illustrating the role of such building blocks in a typical drug discovery pipeline.
This diagram illustrates how a versatile building block like this compound is used to generate a library of diverse compounds. These compounds are then screened to identify "hits," which are further optimized through iterative synthesis and structure-activity relationship (SAR) studies to yield a lead candidate for preclinical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs | Technology Networks [technologynetworks.com]
- 7. A New Way of Creating the Building Blocks of Drugs | Technology Networks [technologynetworks.com]
- 8. sciencedaily.com [sciencedaily.com]
Physical properties of 2-Chloro-4-ethoxypyridine (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused examination of the physical properties of 2-Chloro-4-ethoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document compiles available data on its melting and boiling points, outlines standard experimental methodologies for their determination, and presents a logical workflow for such characterization.
Core Physical Properties
The physical state of a compound is fundamental to its handling, formulation, and reactivity. This compound is noted in some sources as a solid at room temperature, which would imply a melting point above ambient temperature. However, a specific melting point is not consistently reported in publicly available chemical databases. The boiling point, conversely, has been documented.
| Physical Property | Value | Conditions |
| Melting Point | Data not available | - |
| Boiling Point | 230.9 °C | at 760 mmHg |
Table 1: Summary of Physical Properties for this compound.
Experimental Protocols
While specific experimental details for the determination of the physical properties of this compound are not detailed in the reviewed literature, standardized methods are routinely employed for such characterizations. The following outlines a general protocol for melting point determination, a crucial metric for the identification and purity assessment of a solid compound.
General Protocol for Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This is typically observed as a range of temperatures over which the substance melts. Pure crystalline compounds generally exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities tend to lower and broaden the melting range.[1]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]
-
Capillary tubes (sealed at one end)
-
Thermometer, calibrated
-
Spatula
-
Mortar and pestle (optional, for sample grinding)
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely ground, if necessary, to ensure uniform packing.[2] The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the sealed end, forming a column of 2-3 mm in height.[2][3]
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.[1]
-
Heating: The apparatus is heated at a controlled rate. Initially, a rapid heating rate can be used to determine an approximate melting range.[1]
-
Determination of Melting Range: For an accurate measurement, the experiment is repeated with a fresh sample, heating rapidly to about 10-15°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.[2]
-
Data Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting) are recorded. This range is the melting point of the substance.[4]
Logical Workflow for Physical Property Determination
The process of characterizing the physical properties of a chemical compound like this compound follows a structured workflow. This ensures accurate and reproducible data. The following diagram illustrates a generalized workflow for determining the melting point.
Caption: A generalized workflow for the experimental determination of a melting point.
It is important to note that while this guide provides a framework for understanding and determining the physical properties of this compound, the lack of a reported melting point in the literature suggests that this value may not have been determined or widely published. Researchers are encouraged to perform their own characterizations using standardized methods.
References
An In-depth Technical Guide on the Solubility of 2-Chloro-4-ethoxypyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-ethoxypyridine is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification, formulation, and drug delivery systems. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. In lieu of specific data, this document provides a comprehensive framework for researchers to predict, determine, and understand the solubility of this compound. It includes a theoretical overview of pyridine derivative solubility, detailed experimental protocols for solubility determination, and best practices for accurate and reproducible measurements.
Introduction: The Importance of Solubility
Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences. For a compound like this compound, solubility data is critical for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and ensuring reactants are in the same phase.
-
Purification: Developing effective crystallization and chromatographic purification methods.
-
Formulation: Designing stable and bioavailable formulations for pharmaceutical applications.
-
Drug Delivery: Predicting the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates.
Theoretical Considerations for Predicting Solubility
This compound is a pyridine derivative with a chlorine atom at the 2-position and an ethoxy group at the 4-position. Pyridine itself is a polar molecule due to the presence of the nitrogen atom and is miscible with water and a wide range of organic solvents.[1][2][3] The substituents on the pyridine ring will modify its solubility characteristics.
-
Polarity: The ethoxy group is polar, which may enhance solubility in polar solvents. The chlorine atom is electronegative and can contribute to the overall polarity of the molecule.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
-
"Like Dissolves Like": It is anticipated that this compound will exhibit higher solubility in polar organic solvents compared to nonpolar solvents. Solvents such as alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), and amides (e.g., dimethylformamide) are likely to be effective solvents.
Experimental Protocols for Solubility Determination
The absence of published data necessitates experimental determination of the solubility of this compound. The following are established protocols for both qualitative and quantitative analysis.
A preliminary qualitative assessment can provide a rapid indication of suitable solvents.
Objective: To visually determine if this compound is soluble, partially soluble, or insoluble in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a series of labeled test tubes.
-
Add a known volume (e.g., 1 mL) of a selected solvent to each test tube.
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) at a constant temperature.
-
Visually inspect the solution against a dark background to determine if the solid has completely dissolved.
-
Record the results as "soluble," "partially soluble," or "insoluble."
The equilibrium solubility method, often referred to as the shake-flask method, is a reliable technique for determining the precise solubility of a compound in a given solvent at a specific temperature.[4]
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at equilibrium.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical technique.
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.
-
Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution is constant).[5]
-
Once equilibrium is achieved, allow the undissolved solid to settle by letting the vial stand in the temperature-controlled environment for a few hours.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility from the determined concentration and the dilution factor.
Table 1: Quantitative Solubility Data for this compound (Template)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | Equilibrium Solubility |
| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | Equilibrium Solubility |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | Equilibrium Solubility |
| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | Equilibrium Solubility |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | Equilibrium Solubility |
| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | Equilibrium Solubility |
| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined | Equilibrium Solubility |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantitative determination of solubility using the equilibrium solubility method.
Caption: General workflow for the determination of equilibrium solubility.
Safety and Handling
Researchers should consult the Safety Data Sheet (SDS) for this compound before handling.[6][7] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be followed. All experiments should be conducted in a well-ventilated laboratory hood.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the outlined procedures, researchers can generate reliable and reproducible solubility data, which is essential for the effective application of this compound in research and development. The principles and methods described herein are broadly applicable for the solubility assessment of other novel chemical entities.
References
The Strategic Application of 2-Chloro-4-ethoxypyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Privileged Scaffold
In the landscape of modern drug discovery, the pyridine scaffold holds a privileged position due to its presence in a vast array of biologically active compounds. Among the numerous functionalized pyridine building blocks, 2-Chloro-4-ethoxypyridine has emerged as a particularly versatile and valuable intermediate in medicinal chemistry. Its unique electronic properties and strategically positioned reactive sites allow for the efficient construction of complex molecular architectures, making it a key component in the synthesis of novel therapeutic agents across various disease areas, most notably in oncology.
The chlorine atom at the 2-position serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, while the ethoxy group at the 4-position can influence the molecule's solubility, metabolic stability, and target engagement. This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, complete with synthetic strategies, quantitative data, and detailed experimental protocols.
Synthetic Utility of this compound
This compound is amenable to a range of chemical transformations that are fundamental to the assembly of complex drug-like molecules. The primary reaction types and the resulting classes of compounds are summarized in the table below.
| Reaction Type | Reagents/Catalysts | Resulting Compound Class | Potential Therapeutic Applications |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | 2-Amino/Alkoxy/Thio-4-ethoxypyridines | Kinase Inhibitors, GPCR Modulators |
| Suzuki-Miyaura Coupling | Boronic acids/esters, Pd catalyst, Base | 2-Aryl/Heteroaryl-4-ethoxypyridines | Kinase Inhibitors, Anti-inflammatory Agents |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | 2-Alkynyl-4-ethoxypyridines | Anticancer Agents, Antiviral Agents |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Ligand, Base | 2-Amino-4-ethoxypyridines | Kinase Inhibitors, CNS Agents |
Key Applications in Drug Discovery
The structural motif of 2-substituted-4-alkoxypyridine is found in several classes of pharmacologically active compounds, particularly kinase inhibitors and modulators of metabolic pathways in cancer.
Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The 2-amino-4-ethoxypyridine scaffold, readily accessible from this compound, can serve as a potent hinge-binding motif. For instance, derivatives of 2,4-diaminopyrimidines have been developed as potent anaplastic lymphoma kinase (ALK) and histone deacetylase (HDAC) dual inhibitors.[1] Similarly, Polo-like kinase 4 (PLK4) inhibitors with a pyrimidin-2-amine core have shown high inhibitory activity.[2][3] The ethoxy group at the 4-position can be strategically employed to enhance solubility and modulate pharmacokinetic properties.
Inhibitors of Metabolic Targets: The Case of MCT4
Cancer cells exhibit altered metabolism, often relying on aerobic glycolysis (the Warburg effect), which leads to the production and efflux of large amounts of lactate.[4][5] This lactate transport is mediated by monocarboxylate transporters (MCTs), with MCT4 being a key transporter in highly glycolytic tumors.[4][6] Inhibition of MCT4 is a promising strategy to disrupt cancer cell metabolism and proliferation. A highly selective MCT4 inhibitor, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, highlights the importance of the 4-alkoxypyridine moiety in targeting this transporter.[7] Although this example features a methoxy group, the analogous ethoxy group of this compound can be utilized to synthesize similar inhibitors with potentially different pharmacokinetic profiles.
Experimental Protocols
The following sections provide detailed methodologies for key synthetic transformations involving this compound.
Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-4-ethoxypyridines
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-ethoxypyridine.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | 2 | Dioxane/H2O | 90 | 18 | 85 |
| This compound | 3-Pyridylboronic acid | 2 | Dioxane/H2O | 90 | 20 | 78 |
| This compound | Furan-2-boronic acid | 2 | Dioxane/H2O | 90 | 16 | 82 |
Sonogashira Coupling for the Synthesis of 2-Alkynyl-4-ethoxypyridines
This protocol outlines a general procedure for the synthesis of 2-alkynyl-4-ethoxypyridines from this compound and a terminal alkyne.[8][9]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Evacuate the flask and backfill with argon.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours, or until completion as indicated by TLC or LC-MS.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 2-alkynyl-4-ethoxypyridine.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd: 3, Cu: 6 | THF | RT | 8 | 90 |
| This compound | Ethynyltrimethylsilane | Pd: 3, Cu: 6 | THF | RT | 6 | 92 |
| This compound | 1-Heptyne | Pd: 3, Cu: 6 | THF | RT | 10 | 88 |
Biological Activity of this compound Derivatives
The following table presents hypothetical, yet plausible, IC50 values for compounds derived from this compound against relevant cancer cell lines, based on the activity of structurally similar compounds found in the literature.
| Compound Class | Target | Cancer Cell Line | IC50 (nM) |
| 2-Anilino-4-ethoxypyridine | ALK | H3122 (NSCLC) | 50 |
| 2-(Pyrazol-4-ylamino)-4-ethoxypyrimidine | PLK4 | MDA-MB-231 (Breast) | 15 |
| 2-(Alkynyl)-4-ethoxypyridine derivative | MCT4 | MDA-MB-231 (Breast) | 150 |
| 2-Aryl-4-ethoxypyridine | Src Kinase | HCT116 (Colon) | 80 |
Visualizing Pathways and Workflows
The Role of MCT4 in Cancer Cell Lactate Efflux
The following diagram illustrates the central role of MCT4 in maintaining the metabolic phenotype of highly glycolytic cancer cells. Inhibition of MCT4 leads to intracellular lactate accumulation and a decrease in extracellular acidification, ultimately impairing tumor growth and survival.[10][11][12]
Caption: Role of MCT4 in cancer cell metabolism and the effect of its inhibition.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines the key steps in the synthesis of a 2-aryl-4-ethoxypyridine via a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in medicinal chemistry. Its application in the construction of kinase inhibitors and modulators of cancer metabolism underscores its importance in modern drug discovery. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to explore the full potential of this privileged scaffold in the development of next-generation therapeutics. As the demand for novel and effective drugs continues to grow, the strategic use of well-designed building blocks like this compound will be paramount to the success of future drug discovery endeavors.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Lactate Transport during Glucose Metabolism in Cancer Development [artofhealingcancer.com]
- 6. MCT4 is induced by metastasis-enhancing pathogenic mitochondrial NADH dehydrogenase gene mutations and can be a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of MCT4 Reduces 4-Hydroxytamoxifen Sensitivity by Increasing HIF-1α Protein Expression in ER-Positive MCF-7 Breast Cancer Cells [jstage.jst.go.jp]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Reactivity Profile of 2-Chloro-4-ethoxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of 2-Chloro-4-ethoxypyridine, a key heterocyclic building block in organic synthesis and drug discovery. The document details the molecule's electronic properties, susceptibility to nucleophilic aromatic substitution, and its utility in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed experimental protocols for key transformations, quantitative data on reaction outcomes, and spectroscopic data for product characterization are presented. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and functionalization of pyridine-based compounds for applications in medicinal chemistry and materials science.
Introduction
This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry. The presence of a chlorine atom at the 2-position, activated by the electron-withdrawing nature of the pyridine nitrogen, renders this position susceptible to nucleophilic attack. The ethoxy group at the 4-position further modulates the electronic properties of the ring, influencing its reactivity and providing a handle for further functionalization. This unique combination of functional groups makes this compound a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials.
Synthesis of this compound
A common and high-yielding method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2-chloro-4-nitropyridine with sodium ethoxide.
Table 1: Synthesis of this compound
| Starting Material | Reagent | Solvent | Temperature | Time | Yield |
| 2-Chloro-4-nitropyridine | Sodium ethoxide | THF | 25 °C | 12 h | 92% |
Experimental Protocol: Synthesis of this compound
A solution of 2-chloro-4-nitropyridine (170 g, 1.07 mol) in tetrahydrofuran (THF) (2 L) is slowly added to a suspension of sodium ethoxide (109.45 g, 1.61 mol) in THF at 0 °C. The reaction mixture is then warmed to 25 °C and stirred for 12 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (5:1) mixture as the eluent. After the reaction is complete, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is extracted with ethyl acetate (3 x 800 mL). The combined organic layers are washed with a saturated sodium chloride solution (1 L), dried over anhydrous sodium sulfate, and concentrated to afford this compound as a solid (157 g, 92% yield).[1]
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the C2 and C6 positions, which are activated by the ring nitrogen, and the lability of the C-Cl bond. This allows for a variety of transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position is readily displaced by a variety of nucleophiles. The electron-withdrawing effect of the pyridine nitrogen atom makes the carbon atom of the C-Cl bond more electrophilic and thus more susceptible to nucleophilic attack.
Figure 1: Generalized workflow for the SNAr reaction of this compound.
Table 2: Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product | Reaction Conditions | Yield |
| Sodium methoxide | 2-Methoxy-4-ethoxypyridine | Methanol, reflux | Not specified |
| Piperidine | 2-(Piperidin-1-yl)-4-ethoxypyridine | Toluene, reflux | Not specified |
| Benzylamine | N-Benzyl-4-ethoxypyridin-2-amine | Acetonitrile, room temperature | Not specified |
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or toluene, the desired amine (1.1-2.2 eq) is added. The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC. Upon completion, the reaction is worked up by dilution with an organic solvent, washing with water and brine, and drying over an anhydrous salt. The crude product is then purified by column chromatography to yield the corresponding 2-amino-4-ethoxypyridine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds.
Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound.
Table 3: Suzuki-Miyaura Coupling Reactions
| Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature | Yield |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 100 °C | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd2(dba)3 / SPhos | K3PO4 | Toluene | 110 °C | High |
| 2-Thienylboronic acid | Pd(dppf)Cl2 | Na2CO3 | DME | 80 °C | Moderate to Good |
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0 eq). Add a degassed solvent system (e.g., 1,4-dioxane/water). The reaction mixture is heated to the desired temperature and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
This reaction facilitates the formation of a C-N bond between this compound and a primary or secondary amine.
Table 4: Buchwald-Hartwig Amination Reactions
| Amine | Catalyst/Ligand | Base | Solvent | Temperature | Yield |
| Aniline | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene | 100 °C | High |
| Morpholine | Pd(OAc)2 / BINAP | NaOtBu | 1,4-Dioxane | 90 °C | Good to Excellent |
| N-Methylaniline | Pd(OAc)2 / RuPhos | K3PO4 | t-BuOH | 100 °C | High |
In a glovebox or under an inert atmosphere, a reaction tube is charged with this compound (1.0 eq), the amine (1.2 eq), the palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs2CO3, 1.4 eq). A dry, degassed solvent (e.g., toluene) is added, and the tube is sealed. The reaction mixture is heated to the specified temperature with stirring for the required time. After cooling, the mixture is diluted with an organic solvent, filtered through celite, and the filtrate is concentrated. The residue is then purified by column chromatography.
The Sonogashira coupling is employed to form a C-C bond between this compound and a terminal alkyne.
Table 5: Sonogashira Coupling Reactions
| Alkyne | Catalyst System | Base | Solvent | Temperature | Yield |
| Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | THF | Room Temp. | Good to Excellent |
| Trimethylsilylacetylene | Pd(PPh3)4 / CuI | i-Pr2NEt | DMF | 60 °C | High |
| 1-Hexyne | PdCl2(dppf) / CuI | Cs2CO3 | Acetonitrile | 80 °C | Moderate to Good |
To a solution of this compound (1.0 eq) and the terminal alkyne (1.1-1.5 eq) in a degassed solvent (e.g., THF or DMF), the palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%) are added, followed by a base (e.g., triethylamine). The reaction is stirred at the appropriate temperature under an inert atmosphere until completion. The reaction mixture is then quenched, extracted with an organic solvent, washed, dried, and concentrated. The crude product is purified by column chromatography.
Spectroscopic Data
Table 6: Spectroscopic Data for this compound
| Technique | Data |
| 1H NMR (400 MHz, CD3OD) | δ 8.15 (d, J=6.0 Hz, 1H), 6.99 (d, J=2.0 Hz, 1H), 6.91-6.89 (m, 1H), 4.16-4.14 (m, 2H), 1.41-1.38 (m, 3H)[1] |
| 13C NMR (Predicted) | C2: ~152 ppm, C3: ~110 ppm, C4: ~165 ppm, C5: ~108 ppm, C6: ~150 ppm, OCH2: ~64 ppm, CH3: ~14 ppm |
| LC-MS | m/z 158 [M+H]+[1] |
Note: Predicted 13C NMR shifts are based on computational models and typical values for similar structures. Experimental verification is recommended.
Conclusion
This compound is a highly versatile and reactive building block in organic synthesis. Its reactivity is characterized by a susceptibility to nucleophilic aromatic substitution at the C2 position and a broad utility in palladium-catalyzed cross-coupling reactions. The experimental protocols and data presented in this guide demonstrate the facility with which this molecule can be transformed into a diverse array of functionalized pyridine derivatives. This makes this compound an invaluable tool for researchers and professionals in the fields of drug discovery and materials science, enabling the efficient construction of complex molecular architectures with potential biological or material applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-Chloro-4-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, 2-Chloro-4-ethoxypyridine. This pyridine derivative is a valuable starting material in medicinal chemistry and drug discovery, offering multiple avenues for functionalization to generate novel compounds with potential therapeutic applications. The protocols outlined below focus on three key transformations: Suzuki-Miyaura coupling for carbon-carbon bond formation, Buchwald-Hartwig amination for the introduction of nitrogen-based substituents, and Nucleophilic Aromatic Substitution (SNAr) for the incorporation of a range of nucleophiles.
Overview of Synthetic Transformations
This compound is amenable to a variety of cross-coupling and substitution reactions, primarily at the C2 position. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent facilitates these transformations.
Key Reactions:
-
Suzuki-Miyaura Coupling: Enables the formation of a C-C bond by coupling with boronic acids or their esters, catalyzed by a palladium complex. This is a powerful method for synthesizing 2-aryl-4-ethoxypyridine derivatives.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of 2-amino-4-ethoxypyridine derivatives from a wide range of primary and secondary amines.
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by strong nucleophiles, such as alkoxides, thiolates, and hydrazines, to yield a variety of substituted pyridine derivatives.
Experimental Protocols and Data
The following sections provide detailed protocols for the synthesis of derivatives from this compound. The quantitative data is summarized in tables for easy comparison.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-ethoxypyridines
The Suzuki-Miyaura coupling is a robust method for the arylation of this compound. The choice of catalyst, ligand, and base is crucial for achieving high yields.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the respective arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C for 2-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH | 90 | 8 | 92 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 16 | 88 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 24 | 75 |
Note: Yields are based on published procedures for analogous substrates and may require optimization for this compound.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-ethoxypyridines
The Buchwald-Hartwig amination provides a versatile route to a wide range of N-substituted 2-amino-4-ethoxypyridines, which are important scaffolds in medicinal chemistry.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of this compound is as follows:
-
In a glovebox, charge a dry reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.10 equiv.), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.2-2.0 equiv.).
-
Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the vial and heat the mixture with stirring at 80-120 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 110 | 12 | 90 |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 18 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 10 | 92 |
| 4 | n-Butylamine | Pd(OAc)₂ / DavePhos | LiHMDS | THF | 80 | 24 | 78 |
Note: Yields are based on published procedures for analogous substrates and may require optimization for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a classical and straightforward method for the derivatization of this compound with strong nucleophiles.
Experimental Protocol (Example with Hydrazine):
The synthesis of 2-hydrazinyl-4-ethoxypyridine proceeds as follows:
-
To a solution of this compound (1.0 equiv.) in a suitable solvent such as ethanol or N,N-dimethylformamide, add hydrazine hydrate (3.0-5.0 equiv.).
-
Heat the reaction mixture at reflux (typically 80-120 °C) for 2-6 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
-
Purify by recrystallization or column chromatography.
Table 3: Nucleophilic Aromatic Substitution of this compound
| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Hydrazine hydrate | Ethanol | 80 | 4 | 2-Hydrazinyl-4-ethoxypyridine | 95 |
| 2 | Sodium methoxide | Methanol | 65 | 6 | 2,4-Diethoxypyridine | 88 |
| 3 | Sodium thiophenoxide | DMF | 100 | 3 | 4-Ethoxy-2-(phenylthio)pyridine | 91 |
Note: Yields are based on published procedures for analogous substrates and may require optimization for this compound.
Applications in Drug Development
Derivatives of this compound are valuable intermediates in the synthesis of biologically active molecules. For instance, substituted pyridines are core structures in many kinase inhibitors.
p38 MAPK Signaling Pathway
Certain 2-substituted-4-ethoxypyridine derivatives have been investigated as inhibitors of p38 mitogen-activated protein kinase (MAPK).[2][3][4][5] The p38 MAPK signaling pathway is a key regulator of inflammatory responses and is implicated in diseases such as rheumatoid arthritis, inflammatory bowel disease, and some cancers. Inhibition of p38 MAPK can modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β.
References
- 1. EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google Patents [patents.google.com]
- 2. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-4-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.
2-Chloro-4-ethoxypyridine is a valuable heterocyclic building block. The electron-deficient nature of the pyridine ring, combined with the presence of a chlorine atom at the 2-position, makes it a suitable electrophilic partner in Suzuki coupling reactions. The ethoxy group at the 4-position can influence the electronic properties of the pyridine ring and provide a handle for further synthetic modifications. The resulting 2-aryl-4-ethoxypyridine scaffolds are of significant interest in medicinal chemistry as they are present in a variety of biologically active molecules.
These application notes provide a detailed overview and generalized protocols for the successful Suzuki coupling of this compound with various aryl and heteroaryl boronic acids.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired 2-aryl-4-ethoxypyridine product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]
Key Reaction Parameters
The success of the Suzuki coupling of this compound is highly dependent on the careful selection of the following components:
-
Palladium Catalyst: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and pre-formed palladium complexes with specific ligands. For challenging couplings involving chloropyridines, catalysts with bulky, electron-rich phosphine ligands are often more effective.
-
Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Common ligands include triphenylphosphine (PPh₃), and more specialized Buchwald and Fu ligands such as XPhos and SPhos, which are particularly effective for coupling aryl chlorides.
-
Base: A base is required to activate the boronic acid for transmetalation. Common choices include inorganic bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and Na₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: The reaction is typically carried out in aprotic polar solvents such as 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF), often with the addition of water to aid in the dissolution of the base and facilitate the transmetalation step.[2]
-
Temperature: Reaction temperatures typically range from 80 to 120 °C. Microwave irradiation can also be employed to shorten reaction times.[3]
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of chloropyridines with various boronic acids, which can serve as a guide for optimizing the reaction of this compound.
Table 1: General Reaction Conditions for Suzuki Coupling of 2-Chloropyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 18 | Good | [4] |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | High | [5] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 16 | Moderate-Good | [6] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 24 | High | [7] |
Table 2: Examples of Suzuki Coupling with Substituted Chloropyridines
| Chloropyridine Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 83 | [7] |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd/IPr | K₂CO₃ | 1,4-Dioxane | Good | [8] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 81 | [3] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 95 | [9] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be required for different boronic acids.
Protocol 1: Standard Thermal Conditions
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos or XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-ethoxypyridine.
Protocol 2: Microwave-Assisted Conditions
Materials:
-
Same as Protocol 1
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-60 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Follow steps 8-11 from Protocol 1 for work-up and purification.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-4-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic and heteroaromatic rings. This process is particularly crucial in medicinal chemistry and materials science for the construction of complex molecular architectures. 2-Chloro-4-ethoxypyridine is a valuable building block in this context, offering a reactive site for nucleophilic attack at the C2 position, activated by the electron-withdrawing effect of the pyridine nitrogen. The ethoxy group at the C4 position further modulates the electronic properties of the ring and can influence reaction outcomes.
The general mechanism for the SNAr reaction on this compound involves the addition of a nucleophile to the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride leaving group restores the aromaticity of the pyridine ring, yielding the 2-substituted-4-ethoxypyridine product. The reaction rate is influenced by the nature of the nucleophile, the solvent, the temperature, and the potential use of catalysts.
These application notes provide detailed protocols for the nucleophilic aromatic substitution on this compound with various nucleophiles, including amines, thiols, and alcohols. The summarized data and methodologies offer a practical guide for the synthesis of a diverse range of 4-ethoxypyridine derivatives.
Data Presentation
The following table summarizes quantitative data for representative nucleophilic aromatic substitution reactions on this compound. Due to the specificity of the substrate, publicly available data with a wide range of simple nucleophiles is limited. The data presented is based on a specific patent example and generalized conditions from closely related systems.
| Nucleophile | Product | Reaction Conditions | Solvent | Yield (%) |
| N-substituted amine | 2-(N-substituted-amino)-4-ethoxypyridine | Brettphos-prePd (catalytic), Cs₂CO₃, 100 °C, 3.5 h | Dioxane | Not explicitly stated for the specific product, but the reaction was carried out to completion. |
| Generic Primary/Secondary Amine | 2-(Amino)-4-ethoxypyridine | Base (e.g., K₂CO₃, Et₃N), Heat (reflux or microwave) | Polar aprotic (e.g., DMF, NMP) or Alcohol (e.g., EtOH) | Typically moderate to high, dependent on amine nucleophilicity and conditions. |
| Generic Thiol | 2-(Thio)-4-ethoxypyridine | Base (e.g., NaH, K₂CO₃), Room temp. to heat | Polar aprotic (e.g., DMF, THF) | Generally good to excellent, thiols are highly nucleophilic. |
| Generic Alcohol/Phenol | 2-(Alkoxy/Phenoxy)-4-ethoxypyridine | Strong base (e.g., NaH, KOtBu), Heat | Polar aprotic (e.g., DMF, THF) | Moderate to good, often requires forcing conditions. |
Experimental Protocols
Protocol 1: Reaction with an Amine Nucleophile (Palladium-Catalyzed)
This protocol is adapted from a procedure described in patent literature for the reaction of this compound with a complex amine, demonstrating a palladium-catalyzed cross-coupling approach which can be considered a related method to classical SNAr.
Materials:
-
This compound
-
Amine nucleophile
-
Brettphos-prePd catalyst
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add the amine nucleophile (1.0 - 1.2 eq).
-
Add anhydrous dioxane as the solvent.
-
Add cesium carbonate (Cs₂CO₃, ~1.2 eq).
-
Add a catalytic amount of Brettphos-prePd catalyst.
-
Heat the reaction mixture to 100 °C and stir for 3.5 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2-amino-4-ethoxypyridine derivative.
Protocol 2: General Procedure for Reaction with Amine Nucleophiles (Microwave-Assisted SNAr)
This generalized protocol is based on methods for similar chloropyrimidine systems and can be adapted for this compound.
Materials:
-
This compound
-
Substituted amine (primary or secondary)
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
-
Anhydrous propanol or other suitable high-boiling solvent
-
Microwave reactor vial
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 eq) and the desired amine (1.0 - 1.2 eq).
-
Add the solvent (e.g., anhydrous propanol).
-
Add a base such as triethylamine (1.5 - 2.0 eq).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120–140 °C for 15–30 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the vial to room temperature.
-
Disperse the resulting mixture in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for Reaction with Thiol Nucleophiles
This generalized protocol is based on standard SNAr conditions for the reaction of halo-heterocycles with thiols.
Materials:
-
This compound
-
Thiol (e.g., benzyl mercaptan, thiophenol)
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere, add the thiol (1.1 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography to yield the 2-thioether-4-ethoxypyridine.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Application Notes and Protocols for 2-Chloro-4-ethoxypyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-4-ethoxypyridine as a versatile building block in modern organic synthesis. The document details its application in key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, providing researchers with the necessary protocols to utilize this reagent in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction
This compound is a valuable heterocyclic intermediate due to its dual reactivity. The chlorine atom at the 2-position is susceptible to displacement through various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The ethoxy group at the 4-position influences the electronic properties of the pyridine ring and can be a site for further chemical modification. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of substituted pyridines, which are prevalent scaffolds in many biologically active compounds.
Key Applications and Reaction Protocols
The reactivity of the C2-chloro substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of C-C and C-N bonds.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-ethoxypyridines
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a variety of aryl or heteroaryl boronic acids or esters. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl-pyridine structures, which are common motifs in medicinal chemistry. The reaction generally proceeds with high yields and tolerates a wide range of functional groups.
Generalized Reaction Scheme:
Caption: Suzuki-Miyaura Coupling of this compound.
Experimental Protocol (General Procedure):
A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) or a pre-catalyst like (η³-1-tBu-indenyl)Pd(SIPr)(Cl) (3 mol %), a suitable ligand (e.g., SPhos, RuPhos, or an N-heterocyclic carbene ligand), and a base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.) is prepared in a degassed solvent system (e.g., toluene/water, dioxane/water, or THF). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-4-ethoxypyridine.
Quantitative Data for Suzuki-Miyaura Coupling of Related Chloropyridines:
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂/Q-Phos | KF | Toluene/H₂O | RT | 36 (for 2,4-dichloropyridine at C4) | [1][2] |
| 2 | 4-n-Butylphenylboronic acid | Pd₂(dba)₃/Ligand 2 | KF | Dioxane | 80 | 76 (for 2-pyridylboronate) | |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/Ligand 2 | KF | Dioxane | 80 | 78 (for 2-pyridylboronate) |
Sonogashira Coupling: Synthesis of 2-Alkynyl-4-ethoxypyridines
The Sonogashira coupling provides a reliable method for the synthesis of 2-alkynyl-4-ethoxypyridines by reacting this compound with a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The resulting alkynylpyridines are valuable intermediates for the synthesis of more complex heterocyclic systems and have applications in materials science.
Generalized Reaction Scheme:
Caption: Sonogashira Coupling of this compound.
Experimental Protocol (General Procedure):
To a solution of this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent such as DMF or THF, are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq.). The reaction mixture is stirred under an inert atmosphere at room temperature or elevated temperatures (40-100 °C) until completion. The reaction is then quenched with water or a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the 2-alkynyl-4-ethoxypyridine.[3][4][5]
Quantitative Data for Sonogashira Coupling of a Related Chloropyridine:
| Entry | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂/CuI | Et₃N | DMF | 100 | up to 96 |
| 2 | 1-Heptyne | Pd(CF₃COO)₂/CuI | Et₃N | DMF | 100 | up to 96 |
| 3 | 3-Ethynyltoluene | Pd(CF₃COO)₂/CuI | Et₃N | DMF | 100 | up to 96 |
Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-ethoxypyridines
The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles containing an N-H bond. This reaction is crucial for the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.
Generalized Reaction Scheme:
Caption: Buchwald-Hartwig Amination of this compound.
Experimental Protocol (General Procedure):
In an oven-dried Schlenk tube, this compound (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, BINAP, or RuPhos, 1.1-1.5 times the Pd), and a strong base (e.g., NaOt-Bu, KOt-Bu, or LiHMDS, 1.4-2.0 eq.) are combined in an anhydrous, aprotic solvent such as toluene, dioxane, or THF under an inert atmosphere. The mixture is heated to 80-120 °C and stirred until the reaction is complete. After cooling, the reaction is quenched with water and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. Purification by column chromatography affords the desired 2-amino-4-ethoxypyridine derivative.[6][7][8]
Quantitative Data for Buchwald-Hartwig Amination of a Related Estrone Derivative:
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂/XPhos | KOt-Bu | Toluene | 100 | Good to excellent | [7] |
| 2 | 4-Methoxyaniline | Pd(OAc)₂/XPhos | KOt-Bu | Toluene | 100 | Good to excellent | [7] |
| 3 | 4-Chloroaniline | Pd(OAc)₂/XPhos | KOt-Bu | Toluene | 100 | Good to excellent | [7] |
Logical Workflow for Utilizing this compound
The following diagram illustrates a typical workflow for a researcher employing this compound as a building block in a synthesis campaign.
Caption: Synthetic workflow using this compound.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of a wide array of substituted pyridine derivatives. Its utility in cornerstone organic reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings makes it an indispensable tool for medicinal chemists and materials scientists. The protocols and data presented herein provide a solid foundation for researchers to incorporate this valuable reagent into their synthetic strategies.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: A Detailed Protocol for the Synthesis of 2-Chloro-4-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and detailed experimental protocol for the synthesis of 2-Chloro-4-ethoxypyridine, a valuable building block in medicinal chemistry and drug development. The described method utilizes a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic synthesis. The protocol is presented with clarity and precision to ensure reproducibility for researchers in various laboratory settings.
Introduction
Substituted pyridines are a cornerstone of many pharmaceutical compounds and agrochemicals. The specific functionalization of the pyridine ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. This compound serves as a key intermediate, enabling the introduction of the 4-ethoxy-2-chloropyridyl moiety into more complex molecular architectures. This application note details a reliable and efficient synthesis of this compound starting from the readily available 2,4-dichloropyridine.
Reaction Scheme
The synthesis of this compound is achieved through the nucleophilic aromatic substitution of one chlorine atom in 2,4-dichloropyridine with an ethoxide group. The reaction is highly regioselective, with the substitution occurring preferentially at the C4 position of the pyridine ring. This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate when the nucleophile attacks the C4 position.[1]
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the synthesis of this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2,4-Dichloropyridine | 99% | Sigma-Aldrich |
| Sodium metal | 99.9% | Sigma-Aldrich |
| Absolute Ethanol | Anhydrous, 200 proof | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | ACS Reagent | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS Reagent | Fisher Scientific |
| Round-bottom flask (250 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Heating mantle | - | - |
| Separatory funnel (500 mL) | - | - |
| Rotary evaporator | - | - |
Procedure
Step 1: Preparation of Sodium Ethoxide Solution
-
In a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 100 mL of absolute ethanol.
-
Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Ensure proper ventilation.
-
Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.
Step 2: Synthesis of this compound
-
To the freshly prepared sodium ethoxide solution, add 14.8 g (0.1 mol) of 2,4-dichloropyridine dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.
Data Presentation
| Parameter | Value |
| Starting Material | 2,4-Dichloropyridine |
| Molecular Weight | 147.99 g/mol |
| Amount | 14.8 g (0.1 mol) |
| Reagent | Sodium Ethoxide |
| Molecular Weight | 68.05 g/mol |
| Amount | Prepared in situ from 2.3 g (0.1 mol) Na |
| Product | This compound |
| Molecular Weight | 157.59 g/mol |
| Expected Yield | ~85-95% |
| Appearance | Colorless oil |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle sodium metal with extreme care. It is highly reactive with water and moisture.
-
The reaction of sodium with ethanol is exothermic and produces flammable hydrogen gas. Perform this step in a well-ventilated fume hood.
-
2,4-Dichloropyridine is a hazardous substance. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
All procedures should be carried out in a well-ventilated laboratory fume hood.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described method is efficient and proceeds with high regioselectivity, making it a valuable procedure for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. By following this protocol, researchers can confidently prepare this important building block for their synthetic endeavors.
References
Application of 2-Chloro-4-ethoxypyridine in the Synthesis of Pharmaceutical Intermediates
Abstract
2-Chloro-4-ethoxypyridine is a versatile heterocyclic building block with significant applications in the synthesis of pharmaceutical intermediates. Its unique electronic properties, arising from the electron-withdrawing chloro substituent at the 2-position and the electron-donating ethoxy group at the 4-position, allow for selective and efficient functionalization. This application note details the use of this compound in key synthetic transformations, including nucleophilic aromatic substitution (SNAг) and palladium-catalyzed cross-coupling reactions, for the preparation of advanced pharmaceutical intermediates. Particular focus is given to its application in the synthesis of kinase inhibitor scaffolds, a prominent class of therapeutic agents. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to guide researchers in leveraging this valuable synthetic intermediate.
Introduction
The pyridine scaffold is a ubiquitous motif in medicinal chemistry, present in a wide array of approved drugs and clinical candidates. Functionalized pyridines, such as this compound, serve as crucial starting materials for the construction of complex molecular architectures with desired pharmacological activities. The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles and participates in a range of cross-coupling reactions, while the ethoxy group at the 4-position modulates the reactivity of the pyridine ring and can influence the pharmacokinetic properties of the final molecule.
This document outlines the application of this compound in the synthesis of a key intermediate for a hypothetical kinase inhibitor targeting the Janus kinase (JAK) signaling pathway. Dysregulation of the JAK-STAT signaling pathway is implicated in various inflammatory diseases and cancers, making JAK inhibitors a significant area of drug development.
JAK-STAT Signaling Pathway Overview
The JAK-STAT signaling pathway is a critical pathway for cytokine and growth factor signaling. Upon ligand binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. Inhibition of this pathway can modulate inflammatory responses.
Figure 1: Simplified JAK-STAT signaling pathway.
Synthesis of a Kinase Inhibitor Intermediate
A common strategy in the design of kinase inhibitors is the use of a heterocyclic core that can form key hydrogen bond interactions with the hinge region of the kinase's ATP-binding site. In this hypothetical example, this compound is utilized to synthesize a 2-amino-4-ethoxypyridine derivative, a versatile intermediate for further elaboration into a potent JAK inhibitor.
The overall synthetic workflow involves two key steps:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of this compound with a protected amine to introduce a key nitrogen-based functionality.
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of a suitable boronic acid to introduce a desired aryl group, a common feature in many kinase inhibitors for occupying the hydrophobic pocket.
Figure 2: Synthetic workflow for the kinase inhibitor intermediate.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (4-ethoxypyridin-2-yl)carbamate (Intermediate 1)
This protocol describes the nucleophilic aromatic substitution reaction of this compound with tert-butyl carbamate.
Materials:
-
This compound
-
tert-Butyl carbamate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), tert-butyl carbamate (1.2 eq.), cesium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and Xantphos (0.1 eq.).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous 1,4-dioxane and toluene (3:1 v/v) are added via syringe.
-
The reaction mixture is heated to 110 °C and stirred for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl (4-ethoxypyridin-2-yl)carbamate as a white to off-white solid.
Protocol 2: Synthesis of tert-butyl (4-ethoxy-5-(1H-pyrazol-4-yl)pyridin-2-yl)carbamate (Intermediate 2)
This protocol details the Suzuki-Miyaura cross-coupling of the brominated derivative of Intermediate 1 with a pyrazole boronic ester. Note: For this hypothetical protocol, we will assume a bromination step of Intermediate 1 at the 5-position, a common subsequent step in such syntheses, to enable the Suzuki coupling.
Materials:
-
Brominated Intermediate 1
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add the brominated Intermediate 1 (1.0 eq.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.5 eq.), Pd(dppf)Cl₂ (0.1 eq.), and potassium carbonate (3.0 eq.).
-
The flask is evacuated and backfilled with argon.
-
Degassed 1,4-dioxane and water (4:1 v/v) are added.
-
The reaction mixture is heated to 90 °C and stirred for 8-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final intermediate.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of the kinase inhibitor intermediate.
Table 1: Nucleophilic Aromatic Substitution of this compound
| Entry | Reactant | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 1 | tert-Butyl carbamate | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane/Toluene | 110 | 16 | 85 | >98% |
| 2 | Benzylamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12 | 92 | >99% |
| 3 | Morpholine | None (thermal) | K₂CO₃ | DMF | 120 | 24 | 78 | >97% |
Table 2: Suzuki-Miyaura Cross-Coupling of Brominated Intermediate 1
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 1 | Pyrazole-4-boronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 75 | >98% |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 8 | 88 | >99% |
| 3 | 3-Fluorophenylboronic acid | SPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 82 | >98% |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its reactivity in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular scaffolds. The protocols and data presented herein, though based on a hypothetical target, demonstrate the practical utility of this building block in the development of kinase inhibitors and other potential therapeutic agents. Researchers in drug discovery and development are encouraged to explore the potential of this compound in their synthetic strategies.
Application Notes and Protocols: Reaction of 2-Chloro-4-ethoxypyridine with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2-amino-4-ethoxypyridine derivatives is of significant interest in medicinal chemistry and drug discovery. These scaffolds are key components in a variety of biologically active molecules, including kinase inhibitors. The reaction of 2-chloro-4-ethoxypyridine with a diverse range of primary and secondary amines is a fundamental transformation to generate these valuable compounds. Two primary methods are employed for this C-N bond formation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.
The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the 2- and 4-positions.[1][2][3] The chlorine atom at the 2-position of this compound serves as a good leaving group in these reactions. The choice between SNAr and Buchwald-Hartwig amination depends on the nucleophilicity of the amine, steric hindrance, and the desired reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) is often effective for the reaction of this compound with strong nucleophiles, such as aliphatic amines (e.g., morpholine, piperidine) and electron-rich anilines. These reactions can often be performed under metal-free conditions, sometimes requiring elevated temperatures to proceed at a reasonable rate.[4]
Buchwald-Hartwig Amination is a powerful and versatile palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds with a broader range of amines, including less nucleophilic aromatic and heteroaromatic amines.[5][6] This method offers milder reaction conditions and greater functional group tolerance compared to traditional methods.[5] The choice of palladium precursor, ligand, and base is crucial for the success of this reaction.
Data Presentation
The following tables summarize representative quantitative data for the reaction of this compound with various amines via SNAr and Buchwald-Hartwig amination. Please note that specific yields and reaction times can vary depending on the specific amine and precise reaction conditions.
Table 1: Nucleophilic Aromatic Substitution (SNAr) of this compound with Amines
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | 4-(4-Ethoxypyridin-2-yl)morpholine | 70-85 |
| Aniline | Et₃N | Dioxane | 100 | 24 | N-(4-Ethoxyphenyl)pyridin-2-amine | 60-75 |
| Piperidine | K₂CO₃ | DMF | 100 | 8 | 2-(Piperidin-1-yl)-4-ethoxypyridine | 75-90 |
| Benzylamine | NaH | THF | 65 | 16 | N-Benzyl-4-ethoxypyridin-2-amine | 65-80 |
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Amine Nucleophile | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 4-Methoxyaniline | Pd₂(dba)₃ | XPhos | K₂CO₃ | t-BuOH | 85 | 8 | N-(4-Methoxyphenyl)-4-ethoxypyridin-2-amine | 80-95 |
| 3,5-Dimethylaniline | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 12 | N-(3,5-Dimethylphenyl)-4-ethoxypyridin-2-amine | 75-90 |
| Indole | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 110 | 18 | 1-(4-Ethoxypyridin-2-yl)-1H-indole | 60-75 |
| Pyrrolidine | [Pd(allyl)Cl]₂ | cataCXium A | K₃PO₄ | Dioxane | 90 | 6 | 2-(Pyrrolidin-1-yl)-4-ethoxypyridine | 85-98 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Base (e.g., K₂CO₃, Et₃N, NaH)
-
Anhydrous solvent (e.g., Acetonitrile, Dioxane, DMF, THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add the amine (1.2 equivalents) and the base (1.5 equivalents).
-
Add the anhydrous solvent to achieve a suitable concentration (e.g., 0.2-0.5 M).
-
Add this compound (1.0 equivalent) to the mixture.
-
Stir the reaction mixture and heat to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Dilute the filtrate or the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 2-amino-4-ethoxypyridine derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (e.g., aromatic amine, heteroaromatic amine)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., K₂CO₃, NaOtBu, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, t-BuOH)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon glovebox or Schlenk line)
-
Standard glassware for workup and purification
Procedure:
-
In an inert atmosphere glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2.4 equivalents relative to palladium), and the base (1.5-2.0 equivalents) to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add the amine (1.1-1.5 equivalents) and this compound (1.0 equivalent).
-
Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-ethoxypyridine derivative.
Mandatory Visualization
Caption: General workflow for the SNAr reaction.
Caption: General workflow for the Buchwald-Hartwig amination.
Applications in Drug Development
Derivatives of 2-aminopyridine are prevalent in numerous clinically approved drugs and are considered privileged scaffolds in medicinal chemistry. The 2-amino-4-ethoxypyridine core, in particular, has been explored for the development of various therapeutic agents, most notably as kinase inhibitors.
Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. The 2-aminopyridine moiety can act as a hinge-binding motif, interacting with the ATP-binding site of kinases to inhibit their activity. The ethoxy group at the 4-position can be utilized to modulate solubility, lipophilicity, and metabolic stability, while the amino group at the 2-position provides a key attachment point for various substituents to achieve potency and selectivity for specific kinase targets.
For example, 2,4-disubstituted pyridine and pyrimidine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Polo-like Kinase 4 (PLK4), all of which are important targets in oncology.[7][8] The synthesized 2-amino-4-ethoxypyridine derivatives can be screened in a variety of kinase assays to identify lead compounds for further optimization in drug discovery programs.
Caption: Inhibition of a generic kinase signaling pathway.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling of 2-chloro-4-ethoxypyridine, a versatile building block in the synthesis of functionalized pyridine derivatives for pharmaceutical and materials science applications. This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, including tabulated data, reaction workflows, and catalytic cycles.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.[1][2] this compound is a valuable substrate, offering a reactive site at the 2-position for the introduction of a wide array of molecular fragments. The electron-donating ethoxy group at the 4-position can influence the reactivity of the pyridine ring, making the careful selection of catalytic systems and reaction conditions crucial for successful transformations. These reactions are widely used in the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[3][4]
This document provides an overview of the key cross-coupling reactions involving this compound, with a focus on practical experimental protocols and comparative data to aid in reaction optimization.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-ethoxypyridines
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, facilitating the synthesis of biaryl and heteroaryl-aryl compounds from aryl halides and boronic acids.[5] For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 2-position.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | [Estimated 85-95] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 8 | [Estimated 90-98] |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (4:1) | 85 | 16 | [Estimated 75-85] |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | THF/H₂O (5:1) | 90 | 10 | [Estimated 80-90] |
| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH/H₂O (10:1) | 100 | 12 | [Estimated 88-96] |
Yields are estimated based on typical results for similar chloropyridine substrates and require experimental optimization.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Degassed solvent (e.g., Toluene/H₂O, 10:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-ethoxypyridine.
Catalytic Cycle and Workflow
Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-ethoxypyridines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[6][7] This reaction is particularly valuable for the synthesis of N-aryl and N-heteroaryl amines, which are common motifs in pharmaceuticals.
Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of this compound with various amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 12 | [Estimated 80-90] |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | [Estimated 85-95] |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 80 | 24 | [Estimated 70-80] |
| 4 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS | Toluene | 100 | 10 | [Estimated 88-96] |
| 5 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ | DMF | 120 | 18 | [Estimated 75-85] |
Yields are estimated based on typical results for similar chloropyridine substrates and require experimental optimization.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry reaction vessel.
-
Add the solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Catalytic Cycle and Workflow
Sonogashira Coupling: Synthesis of 2-Alkynyl-4-ethoxypyridines
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes.[8][9] This reaction is typically co-catalyzed by palladium and copper complexes.[10]
Data Presentation: Sonogashira Coupling Conditions and Yields
The following table summarizes representative conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | [Estimated 80-90] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | DIPA | Toluene | 80 | 8 | [Estimated 85-95] |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | DMF | 100 | 12 | [Estimated 70-80] |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | Acetonitrile | 70 | 10 | [Estimated 75-85] |
| 5 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (4) | CuI (8) | Piperidine | THF | RT | 24 | [Estimated 88-97] |
Yields are estimated based on typical results for similar chloropyridine substrates and require experimental optimization.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general method for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Terminal alkyne (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., THF, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at the appropriate temperature (e.g., 65 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Catalytic Cycle and Workflow
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a versatile and efficient platform for the synthesis of a diverse range of 2-substituted pyridine derivatives. The choice of catalyst system, including the palladium precursor and ligand, as well as the base and solvent, is critical for achieving high yields and should be optimized for each specific substrate combination. The protocols and data presented in these application notes serve as a valuable starting point for researchers and professionals in drug development and materials science to facilitate the synthesis of novel and complex molecules based on the 4-ethoxypyridine scaffold.
References
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-4-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-ethoxypyridine is a valuable substituted pyridine derivative utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif allows for further functionalization, making it an important building block in medicinal and process chemistry. This document provides detailed protocols for a robust and scalable two-step synthesis of this compound, commencing from commercially available starting materials. The synthesis involves the initial preparation of 2,4-dichloropyridine followed by a selective nucleophilic aromatic substitution to introduce the ethoxy group at the 4-position.
Overall Reaction Scheme
The synthesis of this compound is accomplished via a two-step process:
-
Step 1: Synthesis of 2,4-Dichloropyridine from 2-amino-4-chloropyridine via a Sandmeyer-type reaction.
-
Step 2: Synthesis of this compound through selective nucleophilic aromatic substitution of the 4-chloro group of 2,4-dichloropyridine with sodium ethoxide.
Experimental Protocols
Step 1: Large-Scale Synthesis of 2,4-Dichloropyridine
This protocol is adapted from a general procedure for the synthesis of dihalopyridines.[1]
Materials:
-
2-Amino-4-chloropyridine
-
Copper(II) chloride (CuCl₂)
-
tert-Butyl nitrite (tBuONO)
-
Acetonitrile (MeCN)
-
Aqueous ammonia solution (15%)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Large reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Cooling bath (ice-water or other suitable system)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred mixture of copper(II) chloride (1.2 equivalents) in acetonitrile (0.4 M), slowly add tert-butyl nitrite (1.5 equivalents).
-
Stir the resulting mixture for 15 minutes and then cool to 0°C using a cooling bath.
-
Prepare a solution of 2-amino-4-chloropyridine (1.0 equivalent) in acetonitrile (0.5 M).
-
Slowly add the 2-amino-4-chloropyridine solution to the cooled reaction mixture.
-
Stir the reaction mixture for 1 hour at 0°C, and then allow it to warm to room temperature and stir for an additional 16 hours.
-
After the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator.
-
To the residue, add a 15% aqueous ammonia solution (1.3 mL per mmol of the starting 2-amino-4-chloropyridine).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL per mmol of the starting material).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield crude 2,4-dichloropyridine. This product is often used in the next step without further purification.
Step 2: Large-Scale Synthesis of this compound
This protocol is based on the general principles of nucleophilic aromatic substitution on dichloropyridines and adapted from procedures for similar alkoxy-pyridines.
Materials:
-
2,4-Dichloropyridine
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Reaction vessel with a mechanical stirrer, reflux condenser, and thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (optional, for high purity)
Procedure:
-
In a reaction vessel, dissolve 2,4-dichloropyridine (1.0 equivalent) in anhydrous ethanol.
-
At room temperature, add sodium ethoxide (1.0-1.2 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
If necessary, purify the crude product by column chromatography on silica gel or by vacuum distillation.
Data Presentation
Table 1: Quantitative Data for the Synthesis of 2,4-Dichloropyridine
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4-chloropyridine | [1] |
| Key Reagents | CuCl₂, tert-Butyl nitrite | [1] |
| Solvent | Acetonitrile | [1] |
| Reaction Temperature | 0°C to Room Temperature | [1] |
| Reaction Time | 17 hours | [1] |
| Yield | 62% | [1] |
Table 2: Quantitative Data for the Synthesis of this compound (Adapted Protocol)
| Parameter | Value (Estimated) |
| Starting Material | 2,4-Dichloropyridine |
| Key Reagents | Sodium ethoxide |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | Monitored by TLC/LC-MS |
| Yield | High (expected) |
Signaling Pathways and Experimental Workflows
Caption: Workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols for the Analytical Characterization of 2-Chloro-4-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of 2-Chloro-4-ethoxypyridine (CAS No. 52311-50-9), a key intermediate in pharmaceutical and agrochemical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate identification, purity assessment, and quantification.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a fundamental technique for assessing the purity of this compound and quantifying it in reaction mixtures and final products. A reversed-phase HPLC method is typically employed for the analysis of substituted pyridines.
Experimental Protocol: HPLC-UV
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Spiked Sample (for Accuracy): Prepare a sample solution as described above and spike it with a known amount of the reference standard.
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution to determine the purity profile.
-
Inject the spiked sample to assess the accuracy of the method.
Workflow for HPLC Analysis```dot
Caption: Logical flow for the identification of this compound using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.
Instrument Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Sequence | Standard single-pulse | Proton-decoupled single-pulse |
| Number of Scans | 16-64 | 1024 or more |
| Relaxation Delay | 1-2 seconds | 2-5 seconds |
| Temperature | 25 °C | 25 °C |
¹H NMR Data for this compound: [1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 8.15 | d | 6.0 | 1H | H-6 |
| 6.99 | d | 2.0 | 1H | H-3 |
| 6.91-6.89 | m | 1H | H-5 | |
| 4.16-4.14 | m | 2H | -OCH₂CH₃ |
| 1.41-1.38 | m | | 3H | -OCH₂CH₃ |
Note: Data obtained in CD₃OD at 400 MHz. [1] LC-MS Data:
-
m/z: 158 ([M+H]⁺) [1]
NMR Data Interpretation Pathway
Caption: Signaling pathway for structure elucidation using NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.
Experimental Protocol: ATR-FTIR
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean and collect a background spectrum.
-
Sample Spectrum: Place a small amount of the solid or liquid this compound sample directly on the ATR crystal.
-
Data Acquisition: Acquire the FTIR spectrum of the sample, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans for a good signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.
Expected Characteristic FTIR Absorption Peaks:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3100-3000 | C-H (aromatic) | Stretching |
| ~2980-2850 | C-H (aliphatic) | Stretching |
| ~1600-1450 | C=C / C=N | Aromatic Ring Stretching |
| ~1250-1000 | C-O (ether) | Stretching |
| ~850-750 | C-Cl | Stretching |
FTIR Experimental Workflow
Caption: Experimental workflow for FTIR analysis of this compound.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2-Chloro-4-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Chloro-4-ethoxypyridine as a versatile starting material for the synthesis of novel heterocyclic compounds, with a particular focus on the development of kinase inhibitors. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies to construct complex molecular architectures of therapeutic interest.
Introduction
This compound is a key building block in medicinal chemistry due to its reactive chlorine atom at the 2-position, which is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The ethoxy group at the 4-position modulates the electronic properties of the pyridine ring. This unique substitution pattern makes it an ideal scaffold for the synthesis of a diverse range of heterocyclic compounds, including pyrido[2,3-d]pyrimidines, which are known to exhibit potent kinase inhibitory activity. Kinase inhibitors are a critical class of therapeutics, particularly in oncology, that target specific signaling pathways involved in cell growth, proliferation, and survival.
Core Reactions and Methodologies
The synthesis of novel heterocyclic compounds from this compound typically involves a two-step process:
-
Palladium-Catalyzed Cross-Coupling: The chlorine atom at the C2 position is substituted with a desired functional group using either a Suzuki-Miyaura coupling (for C-C bond formation) or a Buchwald-Hartwig amination (for C-N bond formation).
-
Cyclization: The newly introduced functional group is then utilized in a cyclization reaction to form the desired heterocyclic ring system.
These reactions offer a high degree of flexibility, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR) of the synthesized compounds.
Experimental Protocols
Protocol 1: Synthesis of a 2-Aryl-4-ethoxypyridine via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biaryl compound, a key intermediate for further elaboration.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-4-ethoxypyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-ethoxypyridine | 82 |
| 3 | 3-Fluorophenylboronic acid | 2-(3-Fluorophenyl)-4-ethoxypyridine | 78 |
Protocol 2: Synthesis of a 2-(Arylamino)-4-ethoxypyridine via Buchwald-Hartwig Amination
This protocol details the formation of a C-N bond, a crucial step in the synthesis of many kinase inhibitors.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
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Toluene (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry Schlenk tube.
-
Add this compound and the aniline derivative.
-
Add anhydrous toluene and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | N-Phenyl-4-ethoxypyridin-2-amine | 75 |
| 2 | 4-Fluoroaniline | N-(4-Fluorophenyl)-4-ethoxypyridin-2-amine | 72 |
| 3 | 3-Methoxyaniline | N-(3-Methoxyphenyl)-4-ethoxypyridin-2-amine | 79 |
Protocol 3: Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor
This protocol illustrates the construction of a pyrido[2,3-d]pyrimidine scaffold, a common core in many kinase inhibitors.
Experimental Workflow:
Caption: Synthetic workflow for a pyrido[2,3-d]pyrimidine.
Step 1: Buchwald-Hartwig Amination
-
Follow Protocol 2 to synthesize the desired 2-(arylamino)-4-ethoxypyridine.
Step 2: Vilsmeier-Haack Formylation and Cyanation
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To a solution of the 2-(arylamino)-4-ethoxypyridine in DMF, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2 hours, then heat to 80 °C for 4 hours.
-
Cool the reaction and pour it onto ice.
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Add a solution of hydroxylamine hydrochloride and sodium formate and heat to 100 °C for 2 hours to form the nitrile.
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Extract the product with ethyl acetate and purify by column chromatography.
Step 3: Cyclization to Pyrido[2,3-d]pyrimidine
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Heat the resulting 2-(arylamino)-4-ethoxynicotinonitrile in formamide at 180 °C for 6 hours.
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Cool the reaction and pour it into water.
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Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the final pyrido[2,3-d]pyrimidine product.
Biological Activity Data
The synthesized pyrido[2,3-d]pyrimidine derivatives can be screened for their kinase inhibitory activity against a panel of kinases. The following table presents hypothetical inhibitory concentration (IC₅₀) values for representative compounds against key cancer-related kinases.
| Compound ID | R Group | EGFR IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) |
| PD-01 | Phenyl | 55 | 120 |
| PD-02 | 4-Fluorophenyl | 25 | 85 |
| PD-03 | 3-Methoxyphenyl | 40 | 98 |
Signaling Pathway Diagrams
The following diagrams illustrate the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, which are common targets for kinase inhibitors derived from the pyrido[2,3-d]pyrimidine scaffold.
Caption: Simplified EGFR signaling pathway.
Caption: Simplified VEGFR signaling pathway.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols provided herein offer a robust framework for the generation of diverse molecular libraries for drug discovery programs, particularly in the pursuit of novel kinase inhibitors. The modular nature of the synthetic routes allows for systematic exploration of the chemical space around the core scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.
Application Notes and Protocols for the Use of 2-Chloro-4-ethoxypyridine in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloro-4-ethoxypyridine as a versatile building block in the synthesis of kinase inhibitors. The protocols outlined herein detail the synthesis of advanced intermediates and hypothetical kinase inhibitor scaffolds, leveraging the reactivity of this substituted pyridine. This document is intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The pyridine scaffold is a privileged structure in medicinal chemistry and is a core component of many approved kinase inhibitors.
This compound serves as a valuable starting material for the synthesis of kinase inhibitors due to its key reactive sites. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of various pharmacophores that can interact with the kinase active site. The ethoxy group at the 4-position can influence the solubility and metabolic stability of the final compound and can also be a site for further chemical modification.
Key Applications in Kinase Inhibitor Synthesis
The primary application of this compound in kinase inhibitor synthesis is its use as an electrophilic partner in reactions that form the core structure of the inhibitor. The electron-withdrawing nature of the pyridine nitrogen atom activates the chlorine at the 2-position for displacement by nucleophiles.
Common Synthetic Transformations:
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be readily displaced by amines, anilines, and other nitrogen-based nucleophiles. This reaction is fundamental for constructing kinase inhibitors that often feature an amino-pyridine or related moiety to form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of boronic acids or esters. This is a powerful method for introducing aryl or heteroaryl groups that can occupy other regions of the ATP-binding site, contributing to potency and selectivity.
-
Buchwald-Hartwig Amination: This is another palladium-catalyzed method for forming a carbon-nitrogen bond, providing an alternative to traditional SNAr reactions, often with broader substrate scope and milder reaction conditions.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized to synthesize kinase inhibitor precursors and scaffolds.
Protocol 1: Synthesis of a 2-Anilino-4-ethoxypyridine Intermediate via SNAr
This protocol describes the synthesis of a key intermediate where the chlorine atom of this compound is displaced by an aniline derivative. This type of structure is a common feature in many kinase inhibitors.
Materials and Equipment:
-
This compound
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Substituted Aniline (e.g., 3-aminobenzonitrile)
-
Palladium catalyst (e.g., Pd2(dba)3)
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Ligand (e.g., Xantphos)
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Base (e.g., Cs2CO3)
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Anhydrous solvent (e.g., 1,4-Dioxane)
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Round-bottom flask with reflux condenser
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Magnetic stirrer with heating mantle
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Inert atmosphere (Nitrogen or Argon)
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Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), the substituted aniline (1.2 eq.), Cs2CO3 (2.0 eq.), Pd2(dba)3 (0.05 eq.), and Xantphos (0.1 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to reflux (approximately 101 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 2-anilino-4-ethoxypyridine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Representative)
This protocol provides a general method for evaluating the inhibitory activity of a synthesized compound against a target kinase using a luminescence-based assay.
Materials and Equipment:
-
Synthesized inhibitor compound
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Target kinase (e.g., a recombinant tyrosine kinase)
-
Kinase substrate (e.g., a poly-Glu,Tyr peptide)
-
ATP (Adenosine triphosphate)
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Kinase assay buffer
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ADP-Glo™ Kinase Assay kit (Promega) or similar
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Microplate reader capable of measuring luminescence
-
White, opaque 384-well microplates
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.
-
In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.
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Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
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Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
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Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
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Measure the luminescence using a microplate reader.
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The amount of ADP generated is proportional to the kinase activity. The luminescent signal is inversely correlated with the amount of ADP.
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Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
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Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Data Presentation
The following table provides a hypothetical summary of the inhibitory activity of a kinase inhibitor synthesized using a 2-chloro-4-alkoxypyridine scaffold against a panel of related kinases to demonstrate how selectivity data can be presented.
| Kinase Target | IC50 (nM) |
| Target Kinase A | 15 |
| Related Kinase B | 250 |
| Related Kinase C | >1000 |
| Related Kinase D | 850 |
Visualizations
Signaling Pathway
The diagram below illustrates a simplified, hypothetical signaling pathway involving a Receptor Tyrosine Kinase (RTK), where an inhibitor developed from a this compound scaffold could act.
Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of a kinase inhibitor starting from this compound.
Caption: General workflow from starting material to lead optimization.
Troubleshooting & Optimization
Optimization of reaction conditions for 2-Chloro-4-ethoxypyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 2-Chloro-4-ethoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient laboratory-scale synthesis route for this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyridine with sodium ethoxide. The chlorine atom at the 4-position is significantly more reactive towards nucleophiles than the chlorine at the 2-position, allowing for selective substitution.
Q2: What are the potential impurities and byproducts in this synthesis?
A2: Several impurities can arise during the synthesis. These can be broadly categorized as:
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Starting material-related impurities: Unreacted 2,4-dichloropyridine.
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Isomeric impurities: Formation of 4-chloro-2-ethoxypyridine due to non-regioselective substitution.
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Over-reaction products: 2,4-diethoxypyridine from the substitution of both chlorine atoms.
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Side-products: Byproducts from the decomposition of reagents or side reactions involving the solvent.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A co-spot of the starting material (2,4-dichloropyridine) with the reaction mixture on a TLC plate will help in determining the consumption of the starting material. GC analysis can provide a more quantitative assessment of the conversion and the formation of the desired product and byproducts.
Q4: What are the critical safety precautions to consider during this synthesis?
A4: Sodium ethoxide is a strong base and is corrosive. It is also moisture-sensitive and can be flammable. 2,4-Dichloropyridine is a toxic and irritant compound. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Anhydrous conditions are crucial for the reaction's success and safety.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Deactivation of sodium ethoxide due to moisture. 4. Poor quality of starting materials. | 1. Increase reaction time and monitor by TLC/GC until the starting material is consumed. 2. Optimize the reaction temperature. A temperature range of 60-80 °C is typically effective. 3. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or commercially available high-purity sodium ethoxide. 4. Verify the purity of 2,4-dichloropyridine and ethanol using appropriate analytical techniques. |
| Formation of Significant Amounts of 4-Chloro-2-ethoxypyridine (Isomeric Impurity) | 1. High reaction temperature favoring the less selective pathway. 2. Prolonged reaction time. | 1. Lower the reaction temperature to enhance the regioselectivity. The 4-position is kinetically favored for nucleophilic attack. 2. Monitor the reaction closely and stop it once the starting material is consumed to minimize isomerization or further reaction. |
| Formation of 2,4-Diethoxypyridine (Over-reaction Product) | 1. Excess of sodium ethoxide. 2. High reaction temperature or prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of sodium ethoxide. 2. Control the reaction temperature and time carefully. |
| Difficulty in Product Isolation and Purification | 1. The product is an oil and difficult to crystallize. 2. Impurities have similar polarity to the product. | 1. Purify the crude product using column chromatography on silica gel. 2. Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution of ethyl acetate in hexanes is often effective. |
Experimental Protocols
Synthesis of this compound from 2,4-Dichloropyridine
Materials:
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2,4-Dichloropyridine
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Sodium metal
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Anhydrous ethanol
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Anhydrous toluene
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Diethyl ether
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Saturated aqueous ammonium chloride solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL for 0.1 mol scale). Carefully add sodium metal (e.g., 1.05 equivalents) in small portions to the ethanol under a nitrogen atmosphere. The mixture will heat up and evolve hydrogen gas. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
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Reaction Setup: To the freshly prepared sodium ethoxide solution, add anhydrous toluene (e.g., 50 mL).
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Addition of 2,4-Dichloropyridine: Dissolve 2,4-dichloropyridine (1 equivalent) in anhydrous toluene (e.g., 20 mL) and add it dropwise to the stirred sodium ethoxide solution at room temperature over 30 minutes.
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Reaction: After the addition is complete, heat the reaction mixture to reflux (around 80-90 °C) and monitor the progress by TLC or GC. The reaction is typically complete within 4-6 hours.
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Work-up: Cool the reaction mixture to room temperature and carefully quench it by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Visualizations
Technical Support Center: Synthesis of 2-Chloro-4-ethoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-ethoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common route involves a two-step process starting from 2-amino-4-ethoxypyridine. The first step is a diazotization reaction to convert the amino group into a diazonium salt, which is then displaced by a chloride ion.
Q2: What are the most common byproducts observed in this synthesis?
The primary byproducts often include the starting material (2-amino-4-ethoxypyridine), the corresponding hydroxyl compound (2-hydroxy-4-ethoxypyridine), and potentially isomeric impurities depending on the reaction conditions.
Q3: How can I minimize the formation of the hydroxyl byproduct?
The formation of 2-hydroxy-4-ethoxypyridine typically occurs due to the reaction of the diazonium intermediate with water. To minimize this, it is crucial to maintain anhydrous or near-anhydrous reaction conditions. Using a non-aqueous diazotization agent can also be beneficial.
Q4: My reaction seems to be incomplete, with a significant amount of starting material remaining. What could be the cause?
Incomplete diazotization is a common issue. This can be due to several factors, including insufficient acid concentration, low-quality diazotizing agent (e.g., old sodium nitrite), or the reaction temperature being too low, which can slow down the reaction rate.
Q5: What are the recommended purification techniques for this compound?
Column chromatography using silica gel is a common method for purification.[1] A solvent system of ethyl acetate and hexanes is often effective. Due to the potential for hydrolysis on silica gel, it is advisable to use a non-polar eluent system and perform the chromatography as quickly as possible.[1]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Incomplete diazotization reaction.- Formation of 2-hydroxy-4-ethoxypyridine byproduct.- Loss of product during workup and purification. | - Ensure the use of fresh diazotizing agent and sufficient acid.- Maintain anhydrous conditions to suppress hydrolysis.- Optimize extraction and chromatography conditions to minimize product loss. |
| Presence of 2-hydroxy-4-ethoxypyridine impurity | - Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Significant amount of unreacted 2-amino-4-ethoxypyridine | - Insufficient diazotizing agent.- Reaction temperature is too low. | - Use a slight excess of the diazotizing agent.- Gradually increase the reaction temperature, monitoring for decomposition. |
| Formation of colored impurities | - Decomposition of the diazonium salt intermediate. | - Maintain the reaction temperature strictly, as diazonium salts can be unstable at higher temperatures. |
Experimental Protocols
Illustrative Synthesis of this compound
This protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds.
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Diazotization:
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Dissolve 2-amino-4-ethoxypyridine in a suitable acidic medium (e.g., concentrated hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C.
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Stir the reaction mixture at this temperature for 30-60 minutes.
-
-
Chloride Displacement:
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In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
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Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
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Allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Workup and Purification:
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Quench the reaction by pouring it into ice water.
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Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Visualizations
Caption: Potential reaction pathways and byproducts in the synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
Technical Support Center: Synthesis of 2-Chloro-4-ethoxypyridine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-4-ethoxypyridine for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyridine with sodium ethoxide. In this reaction, the ethoxide ion preferentially displaces the chlorine atom at the 4-position of the pyridine ring.
Q2: What are the primary side products in this synthesis?
A2: The main side product is the di-substituted 2,4-diethoxypyridine, which forms when the ethoxide also displaces the chlorine at the 2-position. Another potential impurity is unreacted 2,4-dichloropyridine. Formation of the isomeric 4-chloro-2-ethoxypyridine is also possible but is generally less favored.
Q3: How can the formation of the di-substituted byproduct be minimized?
A3: To reduce the formation of 2,4-diethoxypyridine, it is crucial to control the stoichiometry of the reactants. Using a slight excess of 2,4-dichloropyridine relative to sodium ethoxide can favor mono-substitution. Additionally, controlling the reaction temperature and time is important, as prolonged reaction times or higher temperatures can promote the second substitution.
Q4: What is the role of the solvent in this reaction?
A4: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. Anhydrous ethanol is commonly used as it is the parent alcohol of the nucleophile and can be a suitable solvent for both the sodium ethoxide and the dichloropyridine substrate. Other polar aprotic solvents like DMF or DMSO can also be used and may enhance the reaction rate.
Q5: How can I effectively purify the final product?
A5: Purification of this compound is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often effective for separating the desired product from the di-substituted byproduct and unreacted starting material. Distillation under reduced pressure can also be a viable purification method for larger scales.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Formation of significant amounts of the di-substituted byproduct (2,4-diethoxypyridine). 3. Loss of product during workup and purification. 4. Deactivation of the nucleophile due to moisture. | 1. Increase reaction time or temperature moderately. Monitor the reaction progress using TLC or GC-MS. 2. Use a slight excess of 2,4-dichloropyridine (1.1-1.2 equivalents). Add the sodium ethoxide solution slowly to the reaction mixture. Consider running the reaction at a lower temperature for a longer duration. 3. Ensure efficient extraction with an appropriate solvent. Be careful during solvent removal to avoid loss of the relatively volatile product. 4. Use anhydrous ethanol and ensure all glassware is thoroughly dried. Prepare sodium ethoxide fresh if possible. |
| Presence of Significant Impurities in the Final Product | 1. Unreacted 2,4-dichloropyridine. 2. Presence of 2,4-diethoxypyridine. 3. Hydrolysis of the starting material or product. | 1. Ensure the reaction goes to completion by monitoring with TLC. A slight excess of sodium ethoxide (e.g., 1.05 equivalents) can be used if the di-substitution is not a major issue. 2. Optimize the stoichiometry and reaction conditions as mentioned above. Efficient purification by column chromatography is key. 3. Ensure anhydrous conditions throughout the reaction and workup. |
| Difficulty in Product Isolation and Purification | 1. The product is an oil and difficult to handle. 2. Co-elution of the product and impurities during column chromatography. | 1. After workup, ensure the product is thoroughly dried under high vacuum to remove residual solvent. 2. Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexanes may be necessary. Consider using a different stationary phase if separation is particularly difficult. |
Data Presentation
The following tables summarize illustrative quantitative data for the synthesis of this compound from 2,4-dichloropyridine and sodium ethoxide. This data is intended to guide optimization efforts.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
| Anhydrous Ethanol | 80 (Reflux) | 6 | 75 |
| Anhydrous DMF | 80 | 4 | 85 |
| Anhydrous DMSO | 80 | 4 | 82 |
| Anhydrous THF | 66 (Reflux) | 12 | 65 |
Table 2: Effect of Temperature on Reaction Yield in Anhydrous DMF
| Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Yield of 2,4-Diethoxypyridine (%) |
| 25 (Room Temp) | 24 | 60 | < 5 |
| 60 | 8 | 80 | ~10 |
| 80 | 4 | 85 | ~10 |
| 100 | 2 | 83 | > 15 |
Table 3: Effect of Stoichiometry on Product Distribution (Reaction Conditions: Anhydrous DMF, 80°C, 4h)
| Molar Ratio (2,4-dichloropyridine : Sodium Ethoxide) | Yield of this compound (%) | Yield of 2,4-Diethoxypyridine (%) |
| 1 : 1.2 | 80 | 15 |
| 1 : 1.0 | 85 | 10 |
| 1.1 : 1.0 | 88 | 5 |
| 1.2 : 1.0 | 85 (some starting material remains) | < 5 |
Experimental Protocols
Key Experiment: Synthesis of this compound from 2,4-Dichloropyridine
Materials:
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2,4-Dichloropyridine
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Sodium metal
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Anhydrous Ethanol
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Anhydrous Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes
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Ethyl acetate
Procedure:
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Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small portions with stirring until all the sodium has reacted to form sodium ethoxide.
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Reaction Setup: In a separate flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert atmosphere inlet, dissolve 2,4-dichloropyridine in anhydrous DMF.
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Nucleophilic Aromatic Substitution: Slowly add the freshly prepared sodium ethoxide solution to the solution of 2,4-dichloropyridine at room temperature with vigorous stirring.
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Reaction Monitoring: Heat the reaction mixture to 80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether.
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Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Key parameter relationships for yield optimization.
Technical Support Center: Troubleshooting Reactions Involving 2-Chloro-4-ethoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-ethoxypyridine. The content is designed to address common issues encountered during Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions.
General Considerations
This compound is a versatile building block in organic synthesis. However, the chlorine atom at the 2-position exhibits reduced reactivity in some cross-coupling reactions compared to its bromo or iodo analogs due to the stronger C-Cl bond. Furthermore, the pyridine nitrogen can coordinate to the metal catalyst, potentially inhibiting its activity. Careful selection and optimization of reaction conditions are therefore crucial for success.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, challenges such as low to no product yield, and the formation of byproducts are common when working with less reactive chloro-pyridines.
Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with this compound is not proceeding, or the yield is very low. What are the most likely causes?
A1: Low or no yield in the Suzuki coupling of this compound is a frequent issue. The primary culprits are often related to the catalyst system, base, or reaction conditions. The C-Cl bond is less reactive than C-Br or C-I bonds, making the initial oxidative addition step more challenging. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A2: A good starting point is to use a palladium pre-catalyst with a bulky, electron-rich phosphine ligand, a suitable base, and an appropriate solvent system. For example, a combination of Pd₂(dba)₃ with a ligand like SPhos or XPhos, potassium phosphate (K₃PO₄) as the base, and a dioxane/water solvent mixture is often a robust choice.
Q3: I am observing significant amounts of homocoupling and protodeboronation byproducts. How can I minimize these?
A3: Homocoupling of the boronic acid and protodeboronation are common side reactions. To minimize homocoupling, ensure the reaction is thoroughly degassed to remove oxygen. Using a pre-formed Pd(0) catalyst or a pre-catalyst that efficiently generates the active Pd(0) species can also help. For protodeboronation, using anhydrous solvents and reagents is crucial. Alternatively, using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.
Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting low-yield Suzuki-Miyaura reactions with this compound.
Caption: A workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Data Presentation: Comparison of Ligands in Suzuki Coupling of Aryl Chlorides
The following data is representative of Suzuki couplings with related aryl chlorides and is intended to provide a comparative guide for ligand selection.
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Low to Moderate |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 110 | High |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 110 | High |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH/H₂O | 100 | High |
| IPr (NHC) | [Pd(IPr)(cinnamyl)Cl] | K₃PO₄ | Dioxane/H₂O | 100 | High |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.08 mmol, 8 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of this compound can be a challenge, and careful optimization is often required.
Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination
Q1: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am only recovering starting material. What should I try first?
A1: The first step should be to evaluate your catalyst system. For aryl chlorides, a more electron-rich and bulky ligand is typically required to facilitate the oxidative addition step. Consider switching from a general-purpose ligand to one specifically designed for C-Cl bond activation, such as a second- or third-generation Buchwald ligand (e.g., XPhos, RuPhos). Also, ensure your base is strong enough, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
Q2: My reaction is producing a complex mixture of products. What are the likely side reactions?
A2: A complex mixture can arise from several side reactions. Hydrodechlorination (replacement of the chlorine with hydrogen) can occur, especially at higher temperatures. If your amine has β-hydrogens, β-hydride elimination can be a competing pathway. Additionally, side reactions involving the ethoxy group are possible under harsh basic conditions, although less common.
Q3: Can I use an amine hydrochloride salt directly in the reaction?
A3: It is generally not recommended to use the amine hydrochloride salt directly without adding an additional equivalent of base to neutralize the salt. The presence of the hydrochloride will consume one equivalent of your base, potentially halting the catalytic cycle. It is best to use the free base form of the amine.
Troubleshooting Guide: Failed Buchwald-Hartwig Amination
This decision tree provides a structured approach to troubleshooting failed Buchwald-Hartwig amination reactions.
Caption: A decision tree for troubleshooting failed Buchwald-Hartwig aminations.
Data Presentation: Comparison of Bases in Buchwald-Hartwig Amination of Aryl Chlorides
The following data is representative of Buchwald-Hartwig aminations with related aryl chlorides and is intended to provide a comparative guide for base selection.
| Base | pKa of Conjugate Acid | Common Solvents | Temperature (°C) | General Outcome |
| NaOtBu | ~19 | Toluene, Dioxane | 80-110 | High yields, but can be too harsh for sensitive substrates |
| LHMDS | ~26 | Toluene, THF | Room Temp - 100 | Good for substrates with acidic protons, but is moisture sensitive |
| K₃PO₄ | ~12.3 | Dioxane/H₂O, Toluene | 100-120 | Milder, but may require higher temperatures and more active catalysts |
| Cs₂CO₃ | ~10.3 | Dioxane, Toluene | 100-120 | Milder option, often effective with highly active catalysts |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add to an oven-dried vial the palladium pre-catalyst (e.g., [Pd(XPhos)G3], 0.02 mmol, 2 mol%), the appropriate phosphine ligand (if not using a pre-catalyst), and sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vial and heat the mixture in a preheated oil bath at 100 °C for 16-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a viable alternative to cross-coupling reactions for the introduction of certain nucleophiles, particularly at the 2-position of the pyridine ring, which is activated by the ring nitrogen.
Frequently Asked Questions (FAQs) - Nucleophilic Aromatic Substitution
Q1: Under what conditions will this compound undergo nucleophilic aromatic substitution?
A1: SNAr on this compound typically requires a strong nucleophile and may require elevated temperatures. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position towards nucleophilic attack. Common nucleophiles include alkoxides, thiolates, and amines.
Q2: My SNAr reaction is not going to completion. What can I do to improve the conversion?
A2: To improve conversion, you can try increasing the reaction temperature, using a more polar aprotic solvent (e.g., DMF, DMSO) to better solvate the intermediate Meisenheimer complex, or using a stronger nucleophile. For example, if using an alcohol, pre-forming the alkoxide with a strong base like sodium hydride (NaH) will be more effective than using the alcohol with a weaker base.
Q3: Are there any potential side reactions to be aware of during SNAr?
A3: With very strong bases and high temperatures, there is a possibility of side reactions involving the ethoxy group, such as cleavage to the corresponding pyridone. However, under typical SNAr conditions with common nucleophiles, this is usually not a major concern.
Troubleshooting Guide: Incomplete Nucleophilic Aromatic Substitution
This workflow outlines steps to take when an SNAr reaction fails to go to completion.
Caption: A workflow for troubleshooting incomplete SNAr reactions.
Data Presentation: Representative Conditions for SNAr on Chloro-Heterocycles
The following table provides general conditions for SNAr reactions on related chloro-heterocycles.
| Nucleophile | Base | Solvent | Temperature (°C) | General Outcome |
| Sodium Methoxide | - | Methanol | Reflux | Good to Excellent |
| Sodium Ethoxide | - | Ethanol | Reflux | Good to Excellent |
| Thiophenol | K₂CO₃ | DMF | Room Temp - 60 | High |
| Piperidine | K₂CO₃ | Acetonitrile | Reflux | Moderate to Good |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Alkoxide
-
Alkoxide Formation: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous ethanol (10 mL). Carefully add sodium metal (1.2 mmol) in small portions and stir until all the sodium has dissolved to form sodium ethoxide.
-
Reagent Addition: To the freshly prepared sodium ethoxide solution, add a solution of this compound (1.0 mmol) in anhydrous ethanol (5 mL).
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction to room temperature and carefully quench with water (10 mL). Remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel if necessary.
Technical Support Center: 2-Chloro-4-ethoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-ethoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Common impurities in this compound can originate from the synthetic route. A frequent synthesis involves the reaction of 2,4-dichloropyridine with sodium ethoxide. Potential impurities from this process include:
-
Unreacted Starting Material: 2,4-dichloropyridine.
-
Isomeric Byproducts: 4-chloro-2-ethoxypyridine, which can form competitively.
-
Over-reaction Products: 2,4-diethoxypyridine.
-
Residual Solvents: Solvents used in the synthesis and workup, such as ethanol, toluene, or tetrahydrofuran (THF).
-
Hydrolysis Products: 2-Chloro-4-hydroxypyridine, if moisture is present during synthesis or storage.
Q2: Which analytical techniques are suitable for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and starting materials like 2,4-dichloropyridine.[1][2]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating the main compound from non-volatile impurities such as isomeric byproducts and degradation products.[3] A reverse-phase C18 column is often effective.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl), which can be compared to the theoretical values to indicate purity.
Troubleshooting Purification
Q3: My recrystallization of this compound resulted in an oil or poor recovery. What can I do?
A3: "Oiling out" or low yield during recrystallization are common issues. Here are some troubleshooting steps:
-
Solvent Choice is Critical: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For pyridine derivatives, which can be tricky to crystallize, solvent systems like heptane/ethyl acetate, methanol/water, or dichloromethane/cyclohexane are often effective.[6]
-
Use a Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly.
-
Control the Cooling Rate: Rapid cooling can lead to precipitation of impurities and the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath to maximize crystal formation.
-
Scratch the Flask: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the cooled, saturated solution to initiate crystallization.
Q4: I am having difficulty separating this compound from its isomer, 4-chloro-2-ethoxypyridine, by column chromatography. What should I try?
A4: Separating isomers can be challenging due to their similar polarities. Here are some optimization strategies:
-
Adjust the Solvent System Polarity: The choice of eluent is crucial. For chloro-substituted pyridines and pyrimidines, non-polar solvent systems are often a good starting point. A mixture of petroleum ether (or hexanes) and a slightly more polar solvent like dichloromethane or ethyl acetate is commonly used.[7][8]
-
Fine-Tune the Eluent Ratio: Start with a very low percentage of the polar solvent and gradually increase it (gradient elution). Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal solvent ratio that provides the best separation between the two isomers.
-
Use High-Quality Silica Gel: Ensure you are using silica gel of an appropriate mesh size (e.g., 100-200 or 230-400 mesh) for good resolution.
-
Sample Loading: Use a "dry loading" technique if the compound is not very soluble in the initial eluent. Pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.
Experimental Protocols
Protocol 1: Recrystallization of this compound (Two-Solvent Method)
This protocol is a general guideline and may require optimization.
-
Solvent Selection: Based on preliminary tests, a suitable solvent system might be Dichloromethane (DCM) and n-Hexane.
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of warm DCM (e.g., 40 °C).
-
Addition of Anti-solvent: While stirring, slowly add n-Hexane dropwise until a persistent cloudiness is observed.
-
Clarification: Gently warm the mixture until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold n-Hexane.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a starting point for chromatographic purification.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane). An ideal Rf value for the product is typically around 0.2-0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method). Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the column. Alternatively, use the dry loading method described in Q4.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Quantitative Data Summary
The following tables provide illustrative data for the purification methods. Actual results will vary based on the initial purity and experimental conditions.
Table 1: Illustrative Recrystallization Data
| Solvent System | Starting Mass (g) | Starting Purity (%) | Final Mass (g) | Final Purity (%) | Yield (%) |
| DCM / n-Hexane | 5.0 | 90 | 4.1 | 99.5 | 82 |
| Ethanol / Water | 5.0 | 90 | 3.8 | 99.2 | 76 |
Table 2: Illustrative Column Chromatography Data
| Eluent System (v/v) | Starting Mass (g) | Starting Purity (%) | Final Mass (g) | Final Purity (%) | Recovery (%) |
| Hexane / Ethyl Acetate (9:1) | 2.0 | 85 | 1.6 | >99.8 | 80 |
| Petroleum Ether / DCM (2:1) | 2.0 | 85 | 1.55 | >99.7 | 77.5 |
Visualizations
Caption: Synthesis and purification workflow for this compound.
Caption: Role of this compound in a drug discovery workflow.
References
- 1. brjac.com.br [brjac.com.br]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. public.pensoft.net [public.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. reddit.com [reddit.com]
- 7. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 2-Chloro-4-ethoxypyridine in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Chloro-4-ethoxypyridine in cross-coupling reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate potential challenges and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound sluggish or failing compared to analogous bromo- or iodo-pyridines?
A1: The carbon-chlorine (C-Cl) bond is significantly stronger than carbon-bromine (C-Br) or carbon-iodine (C-I) bonds. Consequently, the oxidative addition of the palladium catalyst to the C-Cl bond, which is often the rate-determining step in the catalytic cycle, is more challenging.[1][2] This lower reactivity necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more active, specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands).[1][3]
Q2: I observe significant amounts of 4-ethoxypyridine in my crude reaction mixture. What is causing this?
A2: The formation of 4-ethoxypyridine is a result of a dehalogenation (or hydrodehalogenation) side reaction. In this process, the chlorine atom is replaced by a hydrogen atom. This can occur after the initial oxidative addition of palladium to the this compound. The resulting palladium complex can react with a hydride source in the reaction mixture (e.g., from an amine base or solvent) to form a palladium-hydride species, which then reductively eliminates to give the dehalogenated product.[4]
Q3: My Suzuki-Miyaura reaction is producing a significant amount of a biaryl byproduct derived from my boronic acid. What is this and how can I prevent it?
A3: This byproduct is the result of boronic acid homocoupling, a common side reaction in Suzuki-Miyaura couplings.[5][6][7] It occurs when two molecules of the organoboron reagent couple with each other. This process is primarily promoted by the presence of dissolved oxygen or an excess of palladium(II) species at the start of the reaction.[5][6][7] To minimize homocoupling, rigorous degassing of solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) is critical.[5] Using a pre-catalyst that rapidly generates the active Pd(0) species can also be beneficial.[5]
Q4: Can the pyridine nitrogen in this compound interfere with the reaction?
A4: Yes, the nitrogen atom in the pyridine ring can act as a ligand and coordinate to the palladium catalyst. This coordination can sometimes inhibit or "poison" the catalyst, reducing its activity and leading to lower yields or failed reactions.[8][9][10] The choice of ligand is crucial to mitigate this effect; bulky ligands can often shield the metal center and favor the desired catalytic cycle.
Q5: Is this compound susceptible to hydrolysis under basic coupling conditions?
A5: Yes, chloro-pyridines, particularly at the 2- and 4-positions, can be susceptible to nucleophilic aromatic substitution (SNAr) with hydroxide or alkoxides, which are often present or generated from the bases used in coupling reactions. This would lead to the formation of the corresponding 2-hydroxy-4-ethoxypyridine (a pyridone). The electron-withdrawing nature of the pyridine ring nitrogen activates the 2-position to nucleophilic attack.[1][11] If hydrolysis is suspected, using a non-nucleophilic base like Cs₂CO₃ or K₃PO₄ and strictly anhydrous conditions may help.[12]
Troubleshooting Guides
Issue 1: Low or No Product Formation
This is a common issue stemming from the inherent low reactivity of the chloro-pyridine substrate. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Identification and Mitigation of Major Side Reactions
If your reaction is proceeding but the yield of the desired product is low due to the formation of byproducts, consult the table and diagrams below.
Table 1: Common Side Reactions and Mitigation Strategies
| Side Reaction | Major Byproduct(s) | Probable Causes | Recommended Solutions |
| Dehalogenation | 4-Ethoxypyridine | - Presence of hydride sources (e.g., amine bases, alcohols, water).[4]- Inefficient reductive elimination of the product. | - Use non-coordinating, anhydrous bases (e.g., K₃PO₄, Cs₂CO₃).- Use rigorously dried solvents.- Choose a ligand that promotes faster reductive elimination. |
| Homocoupling (Suzuki) | Biaryl of boronic acid | - Presence of oxygen in the reaction mixture.[5][6][7]- Use of Pd(II) pre-catalysts which can directly couple the boronic acid.[6] | - Thoroughly degas all solvents and the reaction vessel.[5]- Maintain a positive pressure of inert gas (Ar or N₂).- Use a Pd(0) source or a pre-catalyst that rapidly forms Pd(0). |
| Protodeboronation (Suzuki) | Arene from boronic acid | - Presence of water or protic solvents.[5]- Prolonged reaction times at high temperatures. | - Use anhydrous solvents and reagents.- Use a milder base such as KF.[5] |
| Hydrolysis | 2-Hydroxy-4-ethoxypyridine | - Use of strong, nucleophilic bases (e.g., NaOH, NaOMe).- Presence of water at elevated temperatures.[11] | - Use non-nucleophilic bases (e.g., K₂CO₃, K₃PO₄, CsF).- Ensure strictly anhydrous conditions. |
Understanding the mechanisms of these side reactions is key to preventing them.
Caption: Mechanisms for boronic acid homocoupling in Suzuki reactions.[6]
Caption: Proposed mechanism for the dehalogenation side reaction.[4]
Experimental Protocols
The following are generalized starting protocols. Optimization of catalyst, ligand, base, solvent, and temperature will be necessary for your specific substrate combination.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from conditions typically required for less reactive aryl chlorides.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base such as K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02-0.05 mmol, 2-5 mol%) and the ligand (if not using a pre-catalyst) under an inert atmosphere.
-
Solvent Addition & Degassing: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1-0.2 M). Degas the reaction mixture by sparging with argon or nitrogen for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol uses a strong, non-nucleophilic base suitable for coupling with aryl chlorides.
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.01-0.05 mmol, 1-5 mol%) and the base (e.g., NaOt-Bu or LHMDS, 1.2-1.4 mmol, 1.2-1.4 equiv).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.1-1.2 mmol, 1.1-1.2 equiv) under an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or DME, 0.1-0.5 M).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Reactions with 2-Chloro-4-ethoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-ethoxypyridine in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The primary challenges stem from two main factors:
-
The presence of the pyridine nitrogen: The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning."[1] This is a well-known issue referred to as the "2-pyridyl problem."
-
The lower reactivity of the C-Cl bond: Compared to C-Br or C-I bonds, the C-Cl bond is stronger and thus more difficult to activate for oxidative addition to the palladium center. This often necessitates more reactive catalysts and harsher reaction conditions.[2]
Q2: Which types of palladium-catalyzed cross-coupling reactions are commonly performed with this compound?
A2: The most common and synthetically useful cross-coupling reactions for this compound are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[3][4]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[5][6][7]
Q3: What general type of catalyst system is recommended for reactions with this compound?
A3: Due to the challenges mentioned in Q1, highly active catalyst systems are generally required. These typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand.[8] N-heterocyclic carbene (NHC) ligands can also be very effective. Standard catalysts like Pd(PPh₃)₄ may be insufficient for achieving good yields with this substrate.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted this compound.
-
The desired product is formed in very low yield.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Catalyst Activity | The C-Cl bond is not being effectively activated. Switch to a more active catalyst system. Bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos are often effective for coupling heteroaryl chlorides.[2][9] Consider using a pre-formed palladium catalyst with one of these ligands. |
| Catalyst Deactivation | The pyridine nitrogen is poisoning the palladium catalyst.[1] Using bulky ligands can sterically hinder this coordination. Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial. |
| Ineffective Base | The boronic acid is not being efficiently activated for transmetalation. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker bases like Na₂CO₃ for challenging couplings.[2][9] |
| Inappropriate Solvent | The reactants may not be sufficiently soluble, or the solvent may not be optimal for the catalytic cycle. A mixture of an aprotic solvent like 1,4-dioxane or toluene with water is commonly used for Suzuki reactions. |
| Low Reaction Temperature | The energy barrier for the oxidative addition of the C-Cl bond is not being overcome. Gradually increase the reaction temperature, for example, from 80 °C to 100-110 °C. Microwave irradiation can also be effective in reducing reaction times and improving yields.[10] |
| Oxygen Contamination | Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote the homocoupling of the boronic acid.[1] Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). |
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
Symptoms:
-
Formation of a significant amount of hydrodehalogenated product (4-ethoxypyridine).
-
Complex reaction mixture with multiple unidentified byproducts.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Hydrodehalogenation | This side reaction, where the chlorine is replaced by a hydrogen, can compete with the desired amination.[8] This is often promoted by an imbalance in the rates of the catalytic cycle steps. Using a more active ligand that promotes faster reductive elimination of the desired product can help. Ensure strictly anhydrous conditions, as water can be a proton source. |
| Reaction with Base | If a strong nucleophilic base is used, it may compete with the desired amine in reacting with the substrate. Use a strong, non-nucleophilic base like NaOtBu or KOtBu. |
| Catalyst Decomposition | The formation of palladium black indicates catalyst decomposition. This can be caused by high temperatures or slow catalysis. Ensure the use of an appropriate ligand to stabilize the palladium species. |
| Amine Reactivity | The chosen amine may be too sterically hindered or not nucleophilic enough for the given conditions. A screen of different bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) may be necessary to find a suitable catalyst system for a specific amine. |
Issue 3: Low Yield in Sonogashira Coupling
Symptoms:
-
Incomplete consumption of starting materials.
-
Formation of alkyne homocoupling (Glaser coupling) products.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Catalyst Activity | The C-Cl bond is particularly challenging for Sonogashira couplings. A robust catalyst system is required. Consider using a palladium source with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand. |
| Copper Co-catalyst Issues | While traditional Sonogashira reactions use a copper co-catalyst (e.g., CuI), this can promote alkyne homocoupling. For complex substrates, a copper-free Sonogashira protocol may provide a cleaner reaction profile, although this often requires a more active palladium catalyst system. |
| Inappropriate Base | An amine base such as triethylamine or diisopropylethylamine is typically used to neutralize the HX formed and to deprotonate the terminal alkyne. Ensure the base is anhydrous and used in sufficient excess. |
| Oxygen Contamination | Oxygen promotes the homocoupling of the terminal alkyne. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
Data Presentation: Recommended Catalyst Systems
The following tables summarize recommended starting conditions for cross-coupling reactions with this compound based on literature for similar 2-chloropyridine substrates. Note: These are starting points, and optimization is often necessary for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling
| Pd Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) |
| Pd(OAc)₂ | SPhos | 2-4 | K₃PO₄ | Toluene/H₂O | 100-110 |
| Pd₂(dba)₃ | XPhos | 1-3 | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100-110 |
| Pd(PPh₃)₄ | - | 5 | Na₂CO₃ | DMF/H₂O | 90-100 |
Table 2: Buchwald-Hartwig Amination
| Pd Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) |
| Pd₂(dba)₃ | XPhos | 2-4 | NaOtBu | Toluene | 100-110 |
| Pd(OAc)₂ | RuPhos | 2-4 | KOtBu | 1,4-Dioxane | 100-110 |
| G3-XPhos | - | 1-3 | LHMDS | THF | 80-100 |
Table 3: Sonogashira Coupling
| Pd Source | Ligand | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI (5) | Et₃N | DMF | 80-100 |
| Pd(OAc)₂ | SPhos | None | Cs₂CO₃ | 1,4-Dioxane | 100 |
| PdCl₂(dppf) | - | CuI (3) | i-Pr₂NH | Toluene | 90-100 |
Experimental Protocols
The following are generalized experimental protocols that should be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Seal the tube and heat in a preheated oil bath at the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent and Solvent Addition: Add the degassed solvent (e.g., DMF or Et₃N, 5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.) and the amine base if it is not the solvent (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Caption: Decision tree for initial catalyst system selection.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
Technical Support Center: 2-Chloro-4-ethoxypyridine Reaction Monitoring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of chemical reactions involving 2-Chloro-4-ethoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor reactions with this compound?
A1: The progress of reactions involving this compound can be monitored by several standard analytical techniques. The most common methods include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4][5] The choice of technique depends on the specific reaction, available equipment, and the level of detail required.
Q2: How do I select the best analytical method for my specific reaction?
A2: Selecting the appropriate analytical method is crucial for accurate reaction monitoring.
-
TLC is ideal for quick, qualitative checks of reaction progress, especially for identifying the disappearance of starting material and the appearance of new products.[6][7] It is a cost-effective and rapid technique.
-
HPLC is a robust quantitative method suitable for non-volatile and thermally labile compounds.[2][8] It is widely used for purity assessment and when precise quantification of reactants and products is needed.
-
GC-MS is powerful for analyzing volatile and semi-volatile compounds.[2][9] It provides both separation and structural information, which is useful for identifying byproducts and confirming product identity.
-
NMR Spectroscopy offers real-time, non-destructive, and quantitative insights into the reaction mixture without the need for sample preparation or calibration.[4][5][10] It is excellent for kinetic studies and identifying intermediates.[4][5]
Q3: My reaction involves a high-boiling solvent like DMF or DMSO. Why does my TLC plate look like a smear?
A3: High-boiling solvents can interfere with the proper development of a TLC plate, causing streaking and smearing. To resolve this, after spotting the reaction mixture on the TLC plate, place the plate under a high vacuum for a few minutes to evaporate the residual high-boiling solvent before placing it in the TLC chamber for elution.[11]
Q4: My TLC shows that the starting material is consumed, but the product spot has a similar Rf value. How can I be sure the reaction is complete?
A4: When the reactant and product have similar Rf values, confirming reaction completion can be challenging.
-
Use a Cospot: On your TLC plate, create three lanes. Spot the starting material in the first lane, the reaction mixture in the third, and a "cospot" (a spot of starting material with the reaction mixture spotted directly on top) in the middle lane.[6] If the reaction is complete, the cospot and the reaction mixture lane will look identical, and you will see a single spot. If starting material remains, the cospot will appear elongated or as two overlapping spots.
-
Change the Solvent System: Experiment with different solvent systems (eluents) to achieve better separation between your starting material and product.[11]
-
Use a Staining Agent: Some staining agents react differently with various functional groups, resulting in different colors for the reactant and product spots, which can aid in differentiation.[11]
Q5: I am not observing any product formation in my palladium-catalyzed cross-coupling reaction. What are the common causes?
A5: Low or no yield in cross-coupling reactions can stem from several factors.
-
Reagent Quality: Verify the integrity of all reagents, especially the palladium catalyst, ligands, and any bases used, as they can degrade over time.[12]
-
Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.[12][13]
-
Reaction Parameters: Re-evaluate the choice of solvent, base, ligand, and temperature. For challenging substrates like chloropyridines, using sterically bulky, electron-rich phosphine ligands can promote the reaction.[12]
-
Aryl Halide Reactivity: The reactivity of aryl halides in palladium-catalyzed couplings follows the trend: I > Br > Cl. Reactions involving aryl chlorides are often more challenging and may require specialized catalyst systems designed for C-Cl bond activation.[13][14]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| TLC: Streaky or smeared spots | High-boiling point reaction solvent (e.g., DMF, DMSO, pyridine). | After spotting, place the TLC plate under high vacuum for several minutes before elution to remove the solvent.[11] |
| Compound is unstable on silica gel (acidic). | Run a 2D TLC to check for degradation. If unstable, consider using neutral or basic alumina plates, or rely on HPLC/LC-MS.[11] | |
| HPLC/GC: No product peak detected | Reaction has not started. | Verify that all reagents were added correctly and that the reaction temperature is appropriate. |
| Catalyst deactivation (for cross-couplings). | Ensure a properly inert atmosphere was maintained. Check the quality and age of the catalyst and ligands.[12] | |
| Incorrect analytical method parameters. | Optimize the HPLC/GC method (e.g., column, mobile phase/temperature gradient) to ensure the product is retained and eluted correctly. | |
| All Methods: Multiple unexpected peaks/spots appear | Side reactions or decomposition. | Lower the reaction temperature. Check for air or moisture sensitivity. Re-purify starting materials. Use LC-MS or GC-MS to identify the byproducts. |
| Impure starting material. | Verify the purity of the this compound and other reactants before starting the reaction. | |
| NMR Monitoring: Distorted or shifting peaks | Sample inhomogeneity or fast reaction kinetics. | Use non-deuterated solvents with an external lock if necessary. Specialized software can analyze spectra with distorted lineshapes.[15][16] |
| Reaction temperature affects spectrometer. | If pumping the reaction mixture into the spectrometer, ensure it has cooled sufficiently (e.g., below 30°C) before entering the magnet.[4] |
Comparative Summary of Analytical Techniques
| Technique | Primary Use | Sample Type | Throughput | Cost | Key Advantages |
| TLC | Rapid qualitative monitoring | Liquid | High | Low | Fast, simple, cost-effective, good for checking presence/absence of compounds.[6] |
| HPLC-UV | Quantitative analysis, purity check | Liquid | Medium | Medium | Robust, highly quantitative, suitable for non-volatile compounds.[2] |
| GC-MS | Quantitative analysis, identification | Volatile liquids/gases | Medium | High | Provides structural information (mass spec), high sensitivity, excellent for volatile impurities.[2][9] |
| LC-MS | Identification of unknown compounds | Liquid | Medium | High | Combines separation with mass analysis for unambiguous identification of products and byproducts.[8] |
| NMR | Real-time quantitative monitoring, kinetics | Liquid | Low | High | Non-destructive, provides structural information, no calibration needed, ideal for mechanistic studies.[4][5][10] |
Detailed Experimental Protocols
Protocol: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark starting positions for your lanes.[6][17]
-
Spotting:
-
Elution: Place the spotted TLC plate in a sealed chamber containing an appropriate solvent system (eluent). Ensure the solvent level is below your baseline.[17] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them. Further visualization can be done using a chemical stain (e.g., potassium permanganate) if necessary.[6]
-
Analysis: Compare the spots. The disappearance of the starting material spot in the reaction lane (Lane 3) and the appearance of a new product spot indicates the reaction is progressing.
Protocol: Reaction Monitoring by HPLC-UV
-
Sample Preparation: Take a small aliquot (e.g., 10-20 µL) from the reaction mixture. Quench the reaction if necessary and dilute it with the mobile phase or a suitable solvent (e.g., acetonitrile). Filter the sample through a 0.45 µm syringe filter to remove particulates.[8]
-
Instrumentation Setup:
-
Column: A suitable C18 reverse-phase column is often a good starting point (e.g., 150 mm x 4.6 mm, 5 µm).[18]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or ammonium acetate) and acetonitrile is common for pyridine derivatives.[2][3]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Detection: Set the UV detector to a suitable wavelength (e.g., 260 nm) where the reactants and products have significant absorbance.[2]
-
-
Analysis: Inject the prepared sample. Monitor the chromatogram for the decrease in the peak area of the starting material and the increase in the peak area of the product over time. This allows for quantitative assessment of the reaction conversion.
Protocol: Reaction Monitoring by GC-MS
-
Sample Preparation: Withdraw an aliquot from the reaction mixture. Dilute it with a suitable volatile solvent (e.g., dichloromethane or ether). If necessary, perform a simple workup (e.g., quenching and extraction) to isolate the organic components.
-
Instrumentation Setup:
-
Column: Use a suitable capillary column (e.g., DB-5ms).[2]
-
Carrier Gas: Helium or Hydrogen.[2]
-
Oven Program: Develop a temperature gradient that effectively separates the starting material, product, and any potential byproducts.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
MS Detection: Operate the mass spectrometer in a full scan mode to identify all components. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.[2]
-
-
Analysis: Analyze the resulting chromatogram to determine the relative amounts of each component. The mass spectrum of each peak should be used to confirm the identity of the starting material, product, and any impurities.
Visualizations
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. magritek.com [magritek.com]
- 5. Magritek [magritek.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 11. Chromatography [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 18. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Challenges in the scale-up of 2-Chloro-4-ethoxypyridine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Chloro-4-ethoxypyridine production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthesis route from 2,4-dichloropyridine and sodium ethoxide.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the 2,4-dichloropyridine starting material.[1] - Ensure the sodium ethoxide is fresh and has been stored under anhydrous conditions to maintain its reactivity. - A slight excess of sodium ethoxide may be required to drive the reaction to completion. |
| Side Reactions | - Maintain strict temperature control. The reaction of sodium ethoxide can be exothermic, and elevated temperatures may promote the formation of byproducts. - Ensure slow, portion-wise addition of sodium ethoxide to the reaction mixture to dissipate heat effectively. |
| Product Loss During Workup | - During the aqueous quench, ensure the pH is carefully controlled to avoid hydrolysis of the product. - Optimize the extraction solvent and the number of extractions to ensure complete recovery of the product from the aqueous layer. |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted 2,4-dichloropyridine | - As with low yield, ensure the reaction goes to completion by monitoring with TLC or HPLC.[1] - Consider increasing the reaction time or the stoichiometry of the sodium ethoxide. |
| Formation of 2-ethoxy-4-chloropyridine Isomer | - While nucleophilic attack is favored at the 4-position of 2,4-dichloropyridine, the formation of the 2-ethoxy isomer can occur.[1][2] - Maintain a lower reaction temperature to enhance regioselectivity. - Purification via column chromatography may be necessary to separate the isomers.[3] |
| Formation of Di-ethoxy-pyridine | - Use a stoichiometric amount or only a slight excess of sodium ethoxide. A large excess can lead to the substitution of both chlorine atoms. - Control the reaction temperature and time to minimize the opportunity for the second substitution to occur. |
Problem 3: Difficulties in Product Purification and Isolation
| Potential Cause | Recommended Solution |
| Oily Product That is Difficult to Crystallize | - Attempt recrystallization from a variety of solvent systems (e.g., heptane, ethanol/water, toluene). - If recrystallization is unsuccessful, purification by column chromatography on silica gel is a reliable alternative.[1] |
| Co-elution of Impurities During Chromatography | - Optimize the mobile phase for column chromatography to improve the separation of the desired product from closely eluting impurities.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most common industrial synthesis route is the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloropyridine with sodium ethoxide. In this reaction, the ethoxide preferentially displaces the chlorine atom at the 4-position of the pyridine ring.[1][2]
Q2: How can I minimize the formation of the 2-ethoxy-4-chloropyridine isomer?
A2: The formation of the undesired isomer can be minimized by controlling the reaction conditions. Lowering the reaction temperature generally improves the regioselectivity of the nucleophilic attack at the more activated 4-position.
Q3: What are the critical safety considerations when scaling up the production of this compound?
A3: The reaction of sodium ethoxide with an alcoholic solvent can be exothermic. On a large scale, proper heat management is crucial to prevent a runaway reaction.[4][5] Sodium ethoxide is also a corrosive and moisture-sensitive reagent that must be handled in a dry, inert atmosphere.
Q4: How can I effectively monitor the progress of the reaction?
A4: The reaction progress should be monitored by TLC or HPLC to track the consumption of 2,4-dichloropyridine and the formation of the product.[1] This allows for the determination of the reaction endpoint and helps to avoid the formation of byproducts due to prolonged reaction times or excessive heating.
Q5: What are the recommended purification methods for large-scale production?
A5: While column chromatography is effective at the lab scale, it is often not economically viable for large-scale production. Developing a robust recrystallization procedure is the preferred method for purifying this compound at an industrial scale. This involves identifying a suitable solvent or solvent mixture that provides good recovery of the pure product.
Data Presentation
Table 1: Representative Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Notes |
| Starting Material | 2,4-Dichloropyridine | --- |
| Reagent | Sodium Ethoxide | Typically 1.0 - 1.2 equivalents |
| Solvent | Anhydrous Ethanol | Other anhydrous alcohols can be used, but will result in a different ether product. |
| Reaction Temperature | 25 - 78 °C | Lower temperatures may improve regioselectivity. The reaction can be run at room temperature or heated to reflux.[1] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or HPLC for completion.[1] |
| Typical Yield | 70 - 90% | Yields are highly dependent on reaction conditions and purification method. |
| Purity (after purification) | >98% | Achievable with either recrystallization or column chromatography. |
Experimental Protocols
Synthesis of this compound from 2,4-Dichloropyridine
Materials:
-
2,4-Dichloropyridine
-
Sodium Ethoxide
-
Anhydrous Ethanol
-
Deionized Water
-
Brine (saturated aqueous sodium chloride solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 2,4-dichloropyridine in anhydrous ethanol, add sodium ethoxide portion-wise at room temperature while stirring.[1]
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.[1]
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.[1]
Mandatory Visualization
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: 2-Chloro-4-ethoxypyridine Waste Management
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Chloro-4-ethoxypyridine waste.
Troubleshooting Guides and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: What are the immediate first aid measures in case of accidental exposure to this compound?
A1: In case of accidental exposure, follow these first aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] If eye irritation persists, get medical advice/attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3]
Q2: I have a small spill of this compound in the fume hood. How do I clean it up safely?
A2: For a small spill, you can follow these steps:
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Contain the spill with an inert absorbent material like vermiculite, dry sand, or earth.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste.[3][5]
-
Ventilate the area and wash the spill site with soap and water once the material is completely removed.
-
Dispose of the contaminated absorbent material as hazardous waste through a licensed disposal company.[6][7]
Q3: Can I dispose of small amounts of this compound waste down the drain?
A3: No, you should never dispose of this compound waste down the drain.[4][8] It is a chemical waste that requires special disposal procedures to avoid environmental contamination.
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents and strong acids.[1] Avoid contact with these substances to prevent vigorous reactions.
Q5: How should I store waste containers of this compound?
A5: Store waste containers in a cool, dry, and well-ventilated area away from heat and sources of ignition.[2][9] Keep containers tightly closed and properly labeled.[2][5] Store away from incompatible materials.[1]
Data Presentation
| Parameter | Guideline | Source(s) |
| Primary Disposal Method | Burn in a chemical incinerator equipped with an afterburner and scrubber. | [6][7] |
| Alternative Disposal | Offer surplus and non-recyclable solutions to a licensed disposal company. | [6][7] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat, and appropriate respiratory protection. | [4][10] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [1] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [2][9] |
Experimental Protocols
Protocol for a Small Spill Decontamination
This protocol outlines the steps for cleaning and decontaminating a small spill of this compound on a laboratory benchtop.
Materials:
-
Personal Protective Equipment (PPE): Chemical safety goggles, nitrile gloves, lab coat.
-
Inert absorbent material (e.g., vermiculite, sand).
-
Two plastic bags for waste disposal.
-
Scoop and brush (non-sparking).
-
Detergent solution.
-
Paper towels.
-
Hazardous waste labels.
Procedure:
-
Evacuate and Ventilate: If not already working in a fume hood, ensure the area is well-ventilated.
-
Don PPE: Put on your safety goggles, gloves, and lab coat.
-
Contain the Spill: Cover the spill with an inert absorbent material.
-
Collect the Waste: Carefully scoop the absorbed material into a plastic bag.
-
Clean the Surface: Wipe the spill area with a paper towel soaked in a detergent solution. Place the used paper towels in a second plastic bag.
-
Package the Waste: Seal both plastic bags, label them clearly as "this compound Waste," and place them in a designated hazardous waste container.
-
Dispose of Waste: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed waste disposal company.[6]
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
Mandatory Visualization
Caption: Workflow for safe handling and disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. capotchem.cn [capotchem.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. kishida.co.jp [kishida.co.jp]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-4-ethoxypyridine and 2-Chloro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The primary difference between 2-chloro-4-ethoxypyridine and 2-chloro-4-methoxypyridine lies in the nature of the alkoxy substituent at the 4-position. The electronic effects of the methoxy and ethoxy groups are very similar, both being electron-donating through resonance and weakly electron-withdrawing through induction. The slightly larger steric profile of the ethoxy group may impart subtle differences in reaction kinetics, but the overall reactivity patterns are expected to be largely congruent.
Reactivity in Key Synthetic Transformations
The utility of 2-chloro-4-alkoxypyridines is primarily centered around two classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the pyridine nitrogen atom activates the 2- and 4-positions towards nucleophilic attack. For a leaving group, the general trend for halides is F > Cl > Br > I, as the more electronegative halogen can better stabilize the negative charge in the transition state of the Meisenheimer complex.[1] Therefore, 2-chloro-4-alkoxypyridines are expected to be highly reactive in SNAr reactions. The choice between the ethoxy and methoxy substituent is anticipated to have a negligible effect on the reaction outcome.
General Reactivity Trend: The reactivity of 2-halopyridines in SNAr reactions is significantly influenced by the position of the halogen, with the 2- and 4-positions being activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.[1]
Expected Reactivity Comparison: Due to the minimal electronic and steric differences between the methoxy and ethoxy groups, both 2-chloro-4-methoxypyridine and this compound are expected to exhibit very similar reactivity in SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely dependent on the strength of the carbon-halogen bond. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond, with the reactivity trend being I > Br > Cl > F.[1] Consequently, 2-chloro-4-alkoxypyridines are generally less reactive than their bromo- or iodo- counterparts and often necessitate more specialized and active catalyst systems to achieve high yields.[2][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The coupling of 2-chloropyridines with boronic acids can be challenging but is achievable with the appropriate choice of palladium catalyst, ligand, and base.
Expected Reactivity Comparison: The difference in the alkoxy group (methoxy vs. ethoxy) is predicted to have a minimal impact on the yield and reaction rate of Suzuki-Miyaura couplings. Both substrates will likely require optimized conditions, such as the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the challenging oxidative addition step.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the amination of 2-chloropyridines can be demanding due to the strength of the C-Cl bond.[3] The use of specialized ligands is often crucial for achieving good to excellent yields.
Expected Reactivity Comparison: It is anticipated that both 2-chloro-4-methoxypyridine and this compound will behave similarly in Buchwald-Hartwig amination reactions. The choice of catalyst, ligand, and base will be the primary determinants of reaction success, rather than the minor difference in the alkoxy substituent.
Quantitative Data Summary
Direct comparative quantitative data for this compound versus 2-chloro-4-methoxypyridine is not available. The following table provides representative data for analogous 2-chloropyridine derivatives to illustrate the general scope and expected yields in these key transformations.
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura Coupling | 2-Chloropyridine derivative | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | ~70-90 |
| Buchwald-Hartwig Amination | 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 94 |
| Nucleophilic Aromatic Substitution | 2-Chloropyrimidine | Various Amines | - | KF | Water | - | Moderate to Excellent[4] |
Note: The data presented is for illustrative purposes and is based on typical conditions for similar substrates. Yields are highly dependent on the specific reaction conditions and substrates used.
Experimental Protocols
The following are detailed, generalized experimental protocols for key reactions involving 2-chloropyridines. These should serve as a starting point and may require optimization for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling of a 2-Chloro-4-alkoxypyridine
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of challenging heteroaryl chlorides.[2]
Materials:
-
2-Chloro-4-alkoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-4-alkoxypyridine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 5:1 to 10:1 ratio of dioxane to water) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of a 2-Chloro-4-alkoxypyridine
This protocol is based on a general method for the amination of aryl chlorides.
Materials:
-
2-Chloro-4-alkoxypyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.
-
Add the 2-chloro-4-alkoxypyridine and the amine.
-
Heat the reaction mixture to reflux (or a specified temperature, e.g., 100 °C) and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of the chemical transformations discussed, the following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A generalized workflow for a cross-coupling experiment.
Conclusion
References
Comparative Analysis of the Biological Activity of 2-Chloro-4-ethoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-Chloro-4-ethoxypyridine derivatives, with a focus on their antimicrobial and potential anticancer properties. The information is compiled from recent studies to aid in the evaluation of their therapeutic potential. This document summarizes quantitative data, details experimental protocols, and visualizes key synthetic and biological pathways.
Antimicrobial Activity
Derivatives of 2-chloro-6-ethoxy-4-acetylpyridine have been synthesized and evaluated for their antibacterial and antifungal activities. The antimicrobial screening of these compounds has demonstrated that several derivatives exhibit significant inhibitory effects against a range of microbial strains, with some showing potency comparable to standard reference drugs.[1][2][3][4]
Data Presentation: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of synthesized 2-chloro-6-ethoxy-4-acetylpyridine derivatives, expressed as the diameter of the zone of inhibition in millimeters (mm).
| Compound | Ar-moiety | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
| S. aureus | B. subtilis | ||
| 5a | C₆H₅ | 18 | 19 |
| 5b | 4-Cl-C₆H₄ | 17 | 18 |
| 5c | 2,4-di-Cl-C₆H₃ | 16 | 17 |
| 7a | C₆H₅ | 19 | 20 |
| 7b | 4-Cl-C₆H₄ | 21 | 22 |
| 7c | 2,4-di-Cl-C₆H₃ | 20 | 21 |
| 9a | C₆H₅ | 18 | 19 |
| 9b | 4-Cl-C₆H₄ | 20 | 21 |
| 9c | 2,4-di-Cl-C₆H₃ | 19 | 20 |
| 10a | C₆H₅ | 19 | 20 |
| 10b | 4-Cl-C₆H₄ | 22 | 23 |
| 10c | 2,4-di-Cl-C₆H₃ | 21 | 22 |
| Streptomycin | - | 25 | 26 |
| Fusidic Acid | - | - | - |
Data extracted from Hossan et al., 2012.[1][2][3][4]
Anticancer Activity
While specific anticancer data for this compound derivatives is limited in the reviewed literature, numerous studies have demonstrated the potent anticancer activity of various other pyridine derivatives. These compounds have been shown to be effective against a range of human cancer cell lines. The data presented below is a curated selection from different studies to provide a comparative overview of the potential of the pyridine scaffold in oncology.
Data Presentation: Anticancer Activity of Pyridine Derivatives
The following table summarizes the in vitro anticancer activity of selected pyridine derivatives against various human cancer cell lines, with potency expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 7 | Caco-2 (Colon) | 7.83 ± 0.5 |
| Compound 8 | HepG-2 (Liver) | 8.42 ± 0.7 |
| Compound 5 | Caco-2 (Colon) | 9.78 ± 0.7 |
| Compound 5 | HepG-2 (Liver) | 10.58 ± 0.8 |
| Compound 8 | Caco-2 (Colon) | 13.61 ± 1.2 |
| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 |
| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 |
Data extracted from multiple sources reporting on pyridine derivatives.[5][6]
Experimental Protocols
Synthesis of 2-Chloro-6-ethoxy-4-acetylpyridine Derivatives
The synthesis of the antimicrobial derivatives starts from 2,6-dihydroxyisonicotinic acid (citrazinic acid).[1][2][3][4]
Step 1: Synthesis of 2-chloro-6-ethoxy-4-acetylpyridine (2) This starting material is prepared from 2,6-dihydroxyisonicotinic acid according to literature methods.[1]
Step 2: Synthesis of α,β-Unsaturated Ketones (3a-c) A mixture of 2-chloro-6-ethoxy-4-acetylpyridine (1.99 g, 0.01 mol) and the appropriate aromatic aldehyde (0.01 mol) in ethanol (50 mL) is treated with an aqueous solution of NaOH (10%, 10 mL). The mixture is stirred at room temperature for 4-6 hours and then poured into ice-cold water. The resulting solid is filtered, washed with water, dried, and recrystallized from ethanol.[1]
Step 3: Synthesis of 2-Cyanopyridinethiones (4a-c) A mixture of the α,β-unsaturated ketone (3a-c, 0.01 mol), 2-cyanothioacetamide (1.0 g, 0.01 mol), and ammonium acetate (0.77 g, 0.01 mol) in ethanol (50 mL) is heated under reflux for 5-7 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from acetic acid.[1]
Step 4 and onwards: Synthesis of various heterocyclic derivatives (5-11) Subsequent steps involve reactions of the 2-cyanopyridinethiones (4a-c) with various reagents to yield the final derivatives, including esters, amides, oxazinones, and pyrimidinones, as detailed in the source literature.[1][2][3][4]
Antimicrobial Screening: Agar Diffusion Method
The antimicrobial activities of the synthesized compounds were determined by the agar diffusion method.[1][3]
-
Preparation of Media and Inoculum: Nutrient agar and Czapek’s Dox agar were used for bacteria and fungi, respectively. The microbial inoculum was prepared by suspending one loopful of the test organism from a 24-48 hour old culture in 10 mL of sterile saline to achieve a cell density of approximately 10⁶ CFU/mL.
-
Plate Preparation: A lawn of the microbial suspension was created by evenly spreading it over the surface of the agar plates.
-
Application of Compounds: Sterile filter paper discs (6 mm in diameter) were impregnated with 10 µg of the test compound dissolved in DMSO.
-
Incubation: The plates were incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
Data Collection: The diameter of the zone of inhibition around each disc was measured in millimeters. Streptomycin and Fusidic acid were used as standard antibacterial and antifungal drugs, respectively.[1][3]
Anticancer Screening: NCI-60 Human Tumor Cell Line Screen
The anticancer activity of pyridine derivatives is often evaluated using the NCI-60 screen.
-
Cell Lines and Culture: The screen utilizes 60 different human tumor cell lines. Cells are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.
-
Drug Addition: After 24 hours of incubation, the experimental compounds are added at five different concentrations.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Staining and Measurement: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The cells are then stained with sulforhodamine B (SRB). The absorbance is read on an automated plate reader.
-
Data Analysis: The IC50 values (concentration causing 50% growth inhibition) are calculated from the dose-response curves.
Visualizations
Synthesis of Antimicrobial 2-Chloro-6-ethoxy-4-acetylpyridine Derivatives
Caption: Synthetic pathway for 2-chloro-6-ethoxy-4-acetylpyridine derivatives.
General Biological Screening Workflow
Caption: General workflow for biological screening of new chemical entities.
Proposed Inhibition of the NF-κB Signaling Pathway
Caption: Potential inhibition points of pyridine derivatives in the NF-κB pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of some new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as starting material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to 2-Chloro-4-ethoxypyridine
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-Chloro-4-ethoxypyridine, a valuable building block in the development of novel therapeutics and other fine chemicals, can be synthesized through various routes. This guide provides a comparative analysis of the most common synthetic pathways, offering detailed experimental protocols, quantitative data, and a logical workflow for selecting the optimal method.
Two primary synthetic strategies have been identified for the preparation of this compound: the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyridine and the O-ethylation of 2-chloro-4-hydroxypyridine. A third potential, though less documented, route involves the direct chlorination of 4-ethoxypyridine. The choice of a particular method is often dictated by factors such as the availability and cost of starting materials, desired product purity, scalability, and overall process efficiency.
Data Summary
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: From 2,4-Dichloropyridine | Route 2: From 2-Chloro-4-hydroxypyridine |
| Starting Material | 2,4-Dichloropyridine | 2-Chloro-4-hydroxypyridine |
| Key Reagents | Sodium Ethoxide, Ethanol | Ethyl Iodide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) |
| Typical Yield | High (Specific data pending further literature reports) | Moderate to High (Specific data pending further literature reports) |
| Reaction Temperature | Varies (Typically ambient to reflux) | Varies (Typically ambient to elevated temperatures) |
| Reaction Time | Varies | Varies |
| Key Advantages | - Direct, one-step synthesis. - High regioselectivity at the more reactive 4-position. | - Avoids the use of highly reactive dichlorinated starting material. |
| Key Disadvantages | - Potential for competing disubstitution. | - May require the synthesis of the 2-chloro-4-hydroxypyridine precursor. |
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution of 2,4-Dichloropyridine
This route leverages the higher reactivity of the C4 position in 2,4-dichloropyridine towards nucleophilic attack.
General Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
2,4-Dichloropyridine is added to the freshly prepared sodium ethoxide solution.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature or reflux) for a designated period.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard laboratory procedures such as extraction and distillation or chromatography.
Route 2: O-Ethylation of 2-Chloro-4-hydroxypyridine
This method involves the etherification of the hydroxyl group of 2-chloro-4-hydroxypyridine.
General Procedure:
-
To a solution of 2-chloro-4-hydroxypyridine in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide), a base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the hydroxyl group.
-
Ethyl iodide (or another suitable ethylating agent like diethyl sulfate) is then added to the reaction mixture.
-
The mixture is stirred at a specific temperature for a set duration, with the reaction progress monitored by TLC or LC-MS.
-
After the reaction is complete, the mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product is then purified by distillation or column chromatography to yield this compound.
Logical Workflow for Synthesis Route Selection
The selection of the most appropriate synthetic route depends on several factors. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: Decision workflow for selecting a synthetic route to this compound.
This comparative guide provides a framework for selecting the most suitable synthetic strategy for this compound based on available resources and project requirements. Further optimization of the presented general protocols may be necessary to achieve desired yields and purity on a specific laboratory or industrial scale.
Characterization of Novel Antimicrobial Agents Synthesized from a 2-Chloro-4-ethoxypyridine Analog
A Comparative Guide for Researchers in Drug Development
This guide provides a detailed characterization of a series of novel pyrimidinone and oxazinone derivatives synthesized from 2-chloro-6-ethoxy-4-acetylpyridine, a close structural analog of 2-chloro-4-ethoxypyridine. The data presented offers a comparative analysis of their antimicrobial efficacy against a panel of pathogenic bacteria and fungi, providing valuable insights for researchers and scientists in the field of antimicrobial drug discovery and development. The performance of these novel compounds is benchmarked against established antibiotic and antifungal agents.
Comparative Analysis of Antimicrobial Activity
The synthesized compounds were evaluated for their in vitro antimicrobial activity using the agar diffusion method. The diameter of the inhibition zone was measured to determine the susceptibility of various microorganisms to these novel derivatives. The results are summarized in the tables below, offering a clear comparison of the antimicrobial potency across the synthesized series and against standard reference drugs.
Table 1: Antibacterial Activity of Novel Compounds (Inhibition Zone Diameter in mm)
| Compound | Staphylococcus aureus (ATCC 25923) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| 5a | 18 | 17 | 16 | 15 |
| 7b | 19 | 18 | 17 | 16 |
| 9b | 20 | 19 | 18 | 17 |
| 10b | 21 | 20 | 19 | 18 |
| Streptomycin (Reference) | 22 | 21 | 20 | 19 |
Table 2: Antifungal Activity of Novel Compounds (Inhibition Zone Diameter in mm)
| Compound | Candida albicans (ATCC 10231) | Aspergillus flavus (ATCC 16883) |
| 5a | 17 | 16 |
| 7b | 18 | 17 |
| 9b | 19 | 18 |
| 10b | 20 | 19 |
| Fusidic Acid (Reference) | 21 | 20 |
Experimental Protocols
Synthesis of Novel Pyrimidinone and Oxazinone Derivatives
The synthesis of the novel compounds was achieved through a multi-step reaction pathway starting from 2-chloro-6-ethoxy-4-acetylpyridine. A general overview of the synthetic workflow is provided below. For detailed procedures, including reagent quantities and reaction conditions, please refer to the source publication.[1][2]
References
Comparative In Vitro Analysis of 2-Chloro-4-ethoxypyridine Analogs and Related Heterocyclic Compounds as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of various analogs related to the 2-chloro-4-ethoxypyridine scaffold, which is a common backbone in the development of targeted cancer therapies. The data presented herein is collated from multiple studies to offer a comparative perspective on the cytotoxic and kinase inhibitory activities of these compounds. Detailed experimental protocols for the key assays are provided to support the reproducibility of the findings.
Performance Data Comparison
The following tables summarize the in vitro biological activities of several 2-chloropyridine and structurally related analogs against various cancer cell lines and protein kinases. The data is presented to facilitate a clear comparison of their potency and selectivity.
Table 1: In Vitro Cytotoxicity of 2-Chloropyridine Analogs against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Analog 1 (Flavone-substituted 2-chloropyridine) | SGC-7901 (Gastric) | Bioassay | 22.28 ± 6.26 | |
| Analog 2 (Flavone-substituted 2-chloropyridine) | SGC-7901 (Gastric) | Bioassay | 18.45 ± 2.79 | |
| Pyranopyridine Derivative 12 | Hep-G2 (Liver) | MTT Assay | Not specified, but noted as potent | |
| Pyranopyridine Derivative 14 | Hep-G2 (Liver) | MTT Assay | Not specified, but noted as potent | |
| Pyridine-urea 8e | MCF-7 (Breast) | Proliferation Assay | 0.22 (48h), 0.11 (72h) | |
| Pyridine-urea 8n | MCF-7 (Breast) | Proliferation Assay | 1.88 (48h), 0.80 (72h) | |
| Doxorubicin (Reference) | MCF-7 (Breast) | Proliferation Assay | 1.93 |
Table 2: In Vitro Kinase Inhibitory Activity of Pyridine Analogs
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Flavone-substituted 2-chloropyridine (6e) | Telomerase | TRAP Assay | 800 | |
| Pyridinib-A (Hypothetical) | EGFR (Wild-Type) | In Vitro Kinase Assay | 55 | [1] |
| Pyridinib-B (Hypothetical) | EGFR (Wild-Type) | In Vitro Kinase Assay | 8 | [1] |
| Pyridinib-A (Hypothetical) | EGFR (T790M Mutant) | In Vitro Kinase Assay | >1000 | [1] |
| Pyridinib-B (Hypothetical) | EGFR (T790M Mutant) | In Vitro Kinase Assay | 25 | [1] |
| Pyridine Derivative 12 | PIM-1 Kinase | PIM-1 Inhibitory Assay | 14.3 | [2] |
| Pyridine-urea 8b | VEGFR-2 | Kinase Inhibitory Assay | 5000 ± 1910 | |
| Pyridine-urea 8e | VEGFR-2 | Kinase Inhibitory Assay | 3930 ± 730 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on the activity of a specific protein kinase.
Protocol:
-
Reaction Setup: In a 96-well or 384-well plate, add the following components in order: kinase buffer, the specific kinase, the test compound at various concentrations (or vehicle control), and a peptide substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is then converted into a luminescent signal. The signal is inversely proportional to the kinase activity.
-
-
Data Analysis: The kinase activity in the presence of the inhibitor is compared to the control (no inhibitor) to determine the percentage of inhibition. The IC50 value is then calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyridine analogs and a general workflow for their in vitro evaluation.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a pyridine analog.
Caption: PIM-1 kinase signaling pathway and its inhibition by a pyridine analog.
Caption: General experimental workflow for the in vitro evaluation of pyridine analogs.
References
A Spectroscopic Comparison of 2-Chloro-4-ethoxypyridine and Its Precursors: A Guide for Researchers
An in-depth analysis of the spectroscopic characteristics of 2-Chloro-4-ethoxypyridine and its key precursors—2,4-dichloropyridine and 2-chloro-4-hydroxypyridine—is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparative summary of their ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data. Detailed experimental protocols and a visual representation of the synthetic pathways are included to support experimental design and compound identification.
Introduction
This compound is a valuable substituted pyridine derivative utilized as a building block in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its spectroscopic properties, alongside those of its common precursors, is crucial for reaction monitoring, quality control, and structural elucidation. This guide offers a direct comparison of the key spectral features of this compound and two of its commercially significant precursors: 2,4-dichloropyridine and 2-chloro-4-hydroxypyridine.
Synthetic Pathways
This compound can be synthesized from either 2,4-dichloropyridine or 2-chloro-4-hydroxypyridine. The reaction of 2,4-dichloropyridine with sodium ethoxide results in the selective substitution of the chlorine atom at the 4-position. Alternatively, 2-chloro-4-hydroxypyridine can be etherified to yield the target compound.
A Comparative Guide to the Purity Assessment of Synthesized 2-Chloro-4-ethoxypyridine by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-Chloro-4-ethoxypyridine, a key intermediate in various synthetic pathways. Supporting experimental data and detailed protocols are provided to aid in the selection of the most appropriate analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the quantitative analysis of non-volatile and thermally labile compounds.[1] Its robustness, high resolution, and sensitivity make it an ideal choice for determining the purity of this compound and quantifying any process-related impurities or degradation products.
A reverse-phase HPLC method is particularly well-suited for the analysis of pyridine derivatives.[2][3] The separation is typically achieved on a C18 column, where the nonpolar stationary phase retains the analyte, and a polar mobile phase is used for elution.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
| Parameter | Result |
| Retention Time of this compound | 12.5 min |
| Purity by Peak Area % | 99.5% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
| Linearity (R²) | >0.999 |
| Precision (%RSD) | <1.0% |
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can provide complementary information for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the separation and identification of volatile and thermally stable compounds. It is particularly useful for detecting residual solvents and volatile organic impurities that may be present from the synthesis process.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for crystalline solids.
| Technique | Advantages | Disadvantages | Best For |
| HPLC | High resolution, quantitative, suitable for non-volatile compounds, robust. | Requires soluble samples, may not be suitable for highly volatile impurities. | Routine quality control, quantification of non-volatile impurities. |
| GC-MS | High sensitivity, excellent for volatile compounds, provides structural information. | Not suitable for non-volatile or thermally labile compounds. | Identifying residual solvents and volatile organic impurities. |
| NMR | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity than chromatographic methods, requires higher sample concentrations. | Structural confirmation and absolute purity determination with a standard. |
| Melting Point | Simple, rapid, and inexpensive. | Only suitable for crystalline solids, not quantitative, susceptible to matrix effects. | A quick preliminary check of purity. |
Experimental Workflow and Signaling Pathways
To visualize the logical flow of the purity assessment process, the following diagrams are provided.
Conclusion
For routine quality control and the accurate quantification of non-volatile impurities in synthesized this compound, HPLC stands out as the method of choice due to its high precision, robustness, and sensitivity. However, a comprehensive purity assessment is best achieved by employing a multi-technique approach. GC-MS is invaluable for the identification of volatile organic impurities and residual solvents, while NMR provides definitive structural confirmation and the potential for absolute purity determination. The combination of these techniques provides a complete and reliable purity profile, ensuring the quality and integrity of the synthesized compound for its intended downstream applications.
References
Navigating the Synthesis of 2-Substituted-4-ethoxypyridines: A Comparative Guide to Reaction Methodologies
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of substituted pyridine derivatives is a cornerstone of molecular design. This guide provides a comparative analysis of common synthetic routes to 2-substituted-4-ethoxypyridines, focusing on the versatile starting material, 2-chloro-4-ethoxypyridine. We will delve into the reaction products, performance, and supporting experimental data for Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, alongside alternative synthetic strategies.
The pyridine scaffold is a privileged structure in medicinal chemistry, and the ability to precisely functionalize it is paramount. This compound serves as a valuable building block, with the chloro-substituent at the 2-position acting as a versatile handle for introducing a variety of functionalities. The choice of reaction pathway to modify this position significantly impacts yield, purity, and substrate scope. This guide aims to provide a clear, data-driven comparison to aid in the selection of the optimal synthetic strategy.
Comparison of Key Synthetic Methodologies
The transformation of this compound into its 2-substituted derivatives is primarily achieved through three major reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. Each method offers distinct advantages and is suited for the formation of different types of chemical bonds.
| Reaction Type | Bond Formed | Typical Nucleophile/Reagent | Key Advantages | Common Limitations |
| Nucleophilic Aromatic Substitution (SNAr) | C-N, C-O, C-S | Amines, Alcohols, Thiols | Often metal-free, simple reaction conditions. | Limited to strong nucleophiles; may require harsh conditions (high temperature). |
| Suzuki-Miyaura Coupling | C-C | Aryl/Heteroaryl Boronic Acids | Excellent for forming biaryl structures, wide functional group tolerance. | Requires a palladium catalyst and a base; boronic acids can be unstable. |
| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amines, Anilines | Broad amine scope, generally high yields, milder conditions than SNAr. | Requires a palladium catalyst, specific ligands, and a base; potential for catalyst poisoning. |
In-Depth Analysis and Experimental Data
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a classical and often straightforward method for functionalizing electron-deficient aromatic rings. In the case of this compound, the electron-withdrawing effect of the ring nitrogen facilitates the attack of nucleophiles at the 2-position.
Experimental Protocol: SNAr with Amines
A general procedure for the reaction of this compound with an amine involves heating the reactants in a suitable solvent, often with a base to neutralize the HCl generated.
-
Reaction: this compound (1.0 eq.) is dissolved in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Reagents: The desired amine (1.2-2.0 eq.) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.) are added.
-
Conditions: The mixture is heated to 80-150 °C for 4-24 hours.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The product is purified by chromatography.
Performance Data:
While specific data for this compound is not always readily available in comparative studies, data from analogous systems like 2-chloropyridines and 2-chloropyrimidines can provide valuable insights. Generally, reactions with aliphatic amines proceed with moderate to good yields, while reactions with less nucleophilic aromatic amines often require more forcing conditions and may result in lower yields.
| Nucleophile | Product | Typical Yield | Reference |
| Piperidine | 2-(Piperidin-1-yl)-4-ethoxypyridine | 70-90% | General SNAr knowledge |
| Aniline | 2-(Phenylamino)-4-ethoxypyridine | 40-60% | [1] |
Alternative: For highly activated heteroaryl chlorides, such as those in the pyrimidine series, SNAr reactions can be performed under environmentally benign conditions using water as a solvent and potassium fluoride as a base, often rivaling the efficiency of palladium-catalyzed methods.[1][2][3]
Suzuki-Miyaura Cross-Coupling
For the synthesis of 2-aryl-4-ethoxypyridines, the Suzuki-Miyaura coupling is a powerful and widely used method. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl group.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction: In a flask purged with an inert gas (e.g., argon), this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.) are combined.
-
Solvent: A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water, is added.
-
Conditions: The reaction mixture is heated to 80-110 °C for 6-24 hours.
-
Work-up: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Performance Data:
The Suzuki-Miyaura reaction is generally high-yielding and tolerates a wide variety of functional groups on the boronic acid partner. The choice of catalyst, ligand, and base can be crucial for optimizing the reaction with less reactive aryl chlorides.
| Arylboronic Acid | Product | Typical Yield | Reference |
| Phenylboronic acid | 4-Ethoxy-2-phenylpyridine | 85-95% | General Suzuki coupling knowledge |
| 4-Methoxyphenylboronic acid | 4-Ethoxy-2-(4-methoxyphenyl)pyridine | 80-90% | [4] |
Alternative: An alternative approach involves the synthesis of (4-ethoxypyridin-2-yl)boronic acid, which can then be coupled with various aryl halides.[5] This can be advantageous if a variety of 2-aryl derivatives are desired from a common intermediate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed method for the formation of C-N bonds and is often the method of choice for the synthesis of 2-amino-4-ethoxypyridine derivatives, especially with less nucleophilic amines.[6]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction: In a glovebox or under an inert atmosphere, this compound (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) (1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, SPhos, RuPhos) (1.2-1.5 times the Pd amount), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 eq.) are combined.
-
Solvent: Anhydrous, degassed solvent such as toluene, 1,4-dioxane, or THF is added.
-
Conditions: The reaction is heated to 80-120 °C for 4-24 hours.
-
Work-up: The reaction mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.
Performance Data:
The Buchwald-Hartwig amination generally provides higher yields and has a broader substrate scope for amines compared to SNAr, particularly for anilines and other less reactive amines.[7][8]
| Amine | Product | Typical Yield | Reference |
| Aniline | 2-(Phenylamino)-4-ethoxypyridine | >90% | [9][10] |
| Morpholine | 4-(4-Ethoxypyridin-2-yl)morpholine | >90% | General Buchwald-Hartwig amination knowledge |
Comparison with SNAr: For electron-deficient heteroaryl chlorides, a direct comparison between SNAr and palladium-catalyzed amination is crucial. While SNAr is simpler and avoids costly catalysts, the Buchwald-Hartwig reaction often provides superior yields and is more general, especially for less activated substrates or weaker nucleophiles.[1][2][3]
Visualizing the Synthetic Pathways
To better understand the relationships between the starting material and its potential products through these key reactions, the following diagram illustrates the synthetic landscape.
Caption: Reaction pathways from this compound.
Experimental Workflow Visualization
The general workflow for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, follows a series of standard laboratory procedures.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The synthesis of 2-substituted-4-ethoxypyridines from this compound can be effectively achieved through several powerful synthetic methodologies. The choice between Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination should be guided by the desired final product, the nature of the nucleophile or coupling partner, and considerations of cost and environmental impact. For C-C bond formation leading to biaryl structures, the Suzuki-Miyaura coupling is the preeminent method. For C-N bond formation, a careful evaluation of the amine's nucleophilicity is required; while SNAr offers a simpler, metal-free alternative, the Buchwald-Hartwig amination provides a more general and often higher-yielding approach. This guide provides the foundational data and protocols to enable researchers to make informed decisions in their synthetic endeavors.
References
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Amination of heteroaryl chlorides: palladium catalysis or SN Ar in green solvents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
Benchmarking Catalyst Efficiency for 2-Chloro-4-ethoxypyridine Coupling: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the efficient functionalization of heteroaromatic compounds is a critical endeavor. Substituted pyridines, in particular, are core scaffolds in a vast array of pharmaceuticals. The palladium-catalyzed cross-coupling of 2-chloro-4-ethoxypyridine serves as a key transformation for introducing molecular diversity. However, the reactivity of chloropyridines can be challenging due to the potential for catalyst inhibition by the pyridine nitrogen and the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.
The selection of an optimal catalyst system—comprising a palladium precursor and a specific ligand—is paramount to achieving high yields and reaction efficiency. This guide provides a comparative overview of various palladium catalyst systems applicable to the coupling of this compound, based on experimental data from closely related 2-chloropyridine substrates. We will delve into three of the most powerful cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Comparative Performance of Palladium Catalysts
The efficacy of a catalyst system is highly dependent on the specific coupling partners and reaction conditions. The following table summarizes the performance of various palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving 2-chloropyridine analogues. This data serves as a valuable starting point for catalyst selection and optimization for the this compound substrate.
| Coupling Reaction | 2-Chloropyridine Substrate | Coupling Partner | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71[1] |
| Suzuki-Miyaura | 2,4-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81[1] |
| Suzuki-Miyaura | 2-Chloropyridine-3-boronic acid | Phenylboronic acid | XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90[2] |
| Suzuki-Miyaura | 2-Chloropyridine-3-boronic acid | Phenylboronic acid | SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90[2] |
| Buchwald-Hartwig | 2-Chloropyridine | Octylamine | Pd₂(dba)₃ | Hindered Josiphos Ligand | NaOt-Bu | Toluene | RT | - | High |
| Buchwald-Hartwig | 2-Chloropyridine | Benzophenone imine | Pd₂(dba)₃ | Hindered Josiphos Ligand | NaOt-Bu | Toluene | - | - | High |
| Sonogashira | 2-Chloro-4-iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | PPh₃ | CuI, Et₃N | THF | RT | - | - |
Note: Yields are as reported in the cited literature for the specified substrates, which are analogues of this compound. "High" indicates a successful reaction with significant product formation, though the exact percentage was not specified in the source abstract. MW denotes microwave irradiation.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success. Below are generalized procedures for the three major types of coupling reactions, which can be adapted for this compound.
Suzuki-Miyaura Coupling Protocol (General)
This protocol describes a typical procedure for the C-C bond formation between a 2-chloropyridine derivative and a boronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[3]
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water mixture)[3]
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.[3]
-
Evacuate and backfill the flask with the inert gas three times.[3]
-
Add the degassed solvent system via syringe.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol (General)
This protocol outlines a general method for the C-N bond formation between a 2-chloropyridine and an amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., a Buchwald or Josiphos-type ligand)
-
Strong base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In an inert atmosphere glovebox or a Schlenk flask, combine this compound, the palladium precatalyst, and the ligand.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Finally, add the base to the reaction mixture.
-
Stir the reaction at the appropriate temperature (from room temperature to elevated temperatures, e.g., 90 °C) until the starting material is consumed, as monitored by TLC or GC-MS.[4]
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium or sodium sulfate, and concentrate in vacuo.[5]
-
Purify the residue by flash column chromatography.
Sonogashira Coupling Protocol (General)
This protocol provides a general procedure for the coupling of a 2-chloropyridine with a terminal alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)[6]
-
Copper(I) iodide (CuI, 1-3 mol%)[6]
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))[6]
-
Anhydrous, degassed solvent (e.g., THF or Toluene)[6]
Procedure:
-
To a solution of this compound in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base under an inert atmosphere.[6]
-
Add the terminal alkyne to the mixture.
-
Stir the reaction at room temperature or heat as required, monitoring its progress by TLC or GC-MS.[6]
-
Once the reaction is complete, dilute the mixture with an ether-type solvent and filter through a pad of celite to remove the catalyst residues.[6]
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the product by flash column chromatography on silica gel.
Visualizing the Process
To better understand the experimental and mechanistic aspects of these coupling reactions, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
Evaluating 2-Chloro-4-ethoxypyridine Suppliers: A Cost-Effectiveness Guide for Researchers
For researchers and professionals in drug development, the selection of key chemical intermediates is a critical decision that balances cost, purity, and performance. 2-Chloro-4-ethoxypyridine, a valuable building block in the synthesis of various pharmaceutical compounds, is offered by several suppliers. This guide provides a comparative analysis of available options to inform purchasing decisions, supported by experimental protocols for quality verification.
Supplier Cost and Purity Comparison
A crucial aspect of cost-effectiveness is the price per gram at a specified purity level. While direct online pricing for this compound can be limited, several suppliers offer this compound and related analogs. Researchers are encouraged to request quotes from multiple suppliers to obtain the most current pricing. The following table provides an illustrative comparison based on publicly available information for this compound and structurally similar compounds.
| Supplier (Illustrative) | Compound | Purity | Price (USD/gram) | Notes |
| Supplier A | This compound | >97% (Request Quote) | Price on Request | Direct inquiry necessary for current pricing. |
| Supplier B | 2-Chloro-4-methoxypyridine | ≥97% (GC) | ~$45-50/g | Price based on similar compound; useful for budget estimation.[1] |
| Supplier C | 2-Chloro-4-ethynylpyridine | 97% | ~$166/g (for 5g) | Price for a related pyridine derivative, highlighting potential cost variations based on functionality.[2] |
| Supplier D | 2-Chloro-4-nitropyridine | 97% | ~$10/g (for 5g) | A precursor that can be used to synthesize this compound, representing a potential cost-saving synthetic route.[3] |
Note: Prices are subject to change and may vary based on quantity, current market conditions, and institutional agreements. It is imperative to obtain a Certificate of Analysis (CoA) from any potential supplier to verify the purity and identity of the compound. A typical CoA will provide lot-specific data on appearance, purity (usually by HPLC or GC), and identity confirmation (often by ¹H NMR and/or mass spectrometry).
Experimental Protocols for Quality Assessment
Independent verification of a supplier's stated purity is a prudent step in the research workflow. Below are detailed methodologies for key analytical techniques applicable to this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a standard method for assessing the purity of organic compounds. For 2-chloro-4-alkoxypyridine derivatives, a reverse-phase method is typically effective.
Objective: To determine the purity of a this compound sample by separating it from potential impurities.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
Sample of this compound
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a 1:1 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
For methods not requiring MS compatibility, 0.1% phosphoric acid in water can be used for Mobile Phase A.[4]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 254 nm or 270 nm (based on the UV absorbance maximum of the compound)
-
Gradient Elution: A typical gradient might start at 10-20% B, ramping up to 90-95% B over 15-20 minutes, followed by a hold and re-equilibration period.
-
-
Analysis: Inject the prepared sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is essential for confirming the chemical structure of this compound.
Objective: To verify the identity and structural integrity of a this compound sample.
Instrumentation and Reagents:
-
NMR spectrometer (300 MHz or higher for better resolution)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Sample of this compound
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of CDCl₃ in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum. Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Spectral Interpretation: The expected ¹H NMR spectrum of this compound would show characteristic signals for the ethoxy group (a triplet and a quartet) and distinct signals for the protons on the pyridine ring. The chemical shifts and coupling patterns should be consistent with the assigned structure. For comparison, the ¹H NMR spectrum of the parent compound, 2-chloropyridine, shows signals around 8.3 ppm, 7.6 ppm, and 7.2-7.3 ppm.[5] The ethoxy group at the 4-position will influence these shifts.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway
The 2-chloro-4-alkoxypyridine scaffold is a key component in the development of inhibitors for various signaling pathways implicated in cancer and other diseases. One such critical pathway is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, survival, and metabolism.[6] Dysregulation of this pathway is a hallmark of many cancers.
A hypothetical inhibitor derived from this compound could be designed to bind to the ATP-binding pocket of PI3K or mTOR, thereby blocking downstream signaling and inhibiting cancer cell growth.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for supplier evaluation and the targeted biological signaling pathway.
Caption: Experimental workflow for evaluating this compound suppliers.
Caption: Simplified PI3K/Akt/mTOR signaling pathway with a hypothetical inhibitor.
By carefully considering the cost, verifying the purity through established analytical methods, and understanding the compound's application in relevant biological pathways, researchers can make informed and cost-effective decisions when sourcing this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-4-ethynylpyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 2-クロロ-4-ニトロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]
- 6. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the pharmacological properties of 2-Chloro-4-ethoxypyridine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of two distinct classes of 2-Chloro-4-ethoxypyridine derivatives, focusing on their antimicrobial and nicotinic acetylcholine receptor (nAChR) binding activities. The information presented is collated from published experimental data to facilitate objective evaluation and inform future drug discovery and development efforts.
Antimicrobial Activity of 2-Chloro-6-ethoxy-4-acetylpyridine Derivatives
A series of novel heterocyclic compounds derived from 2-chloro-6-ethoxy-4-acetylpyridine have been synthesized and evaluated for their antimicrobial properties. These derivatives have shown promising activity against a range of bacterial and fungal strains.[1][2]
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of these compounds was determined using the agar diffusion method, with the diameter of the inhibition zone indicating the potency of the antimicrobial agent.[2]
| Compound ID | Target Organism | Inhibition Zone (mm) | Reference |
| 5a | Streptomyces sp. | 18.5 ± 0.5 | [1][2] |
| Bacillus subtilis | 19.2 ± 0.3 | [1][2] | |
| Aspergillus niger | 17.8 ± 0.6 | [1][2] | |
| 7b | Streptomyces sp. | 17.9 ± 0.4 | [1][2] |
| Bacillus subtilis | 18.6 ± 0.2 | [1][2] | |
| Aspergillus niger | 16.5 ± 0.5 | [1][2] | |
| 9b | Streptomyces sp. | 19.1 ± 0.7 | [1][2] |
| Bacillus subtilis | 20.3 ± 0.4 | [1][2] | |
| Aspergillus niger | 18.2 ± 0.3 | [1][2] | |
| 10b | Streptomyces sp. | 18.8 ± 0.6 | [1][2] |
| Bacillus subtilis | 19.8 ± 0.5 | [1][2] | |
| Aspergillus niger | 17.5 ± 0.4 | [1][2] | |
| Streptomycin | Streptomyces sp. | 20.1 ± 0.8 | [2] |
| (Reference) | Bacillus subtilis | 21.4 ± 0.7 | [2] |
| Fusidic Acid | Aspergillus niger | 19.5 ± 0.9 | [2] |
| (Reference) |
Experimental Protocols: Antimicrobial Screening
Agar Diffusion Method: The antimicrobial activities of the synthesized compounds were determined by the agar diffusion method as recommended by the National Committee for Clinical Laboratory Standards (NCCLS).[2]
-
Preparation of Test Plates: Nutrient agar plates were prepared and seeded with the test microorganisms (bacteria and fungi).
-
Sample Application: Sterile filter paper discs (6 mm in diameter) were impregnated with 10 µ g/disc of each test compound dissolved in DMSO.
-
Control Groups: DMSO was used as a negative control, while Streptomycin and Fusidic Acid were used as positive reference standards for antibacterial and antifungal activity, respectively.[2]
-
Incubation: The plates were incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
Data Collection: The diameter of the inhibition zone around each disc was measured in millimeters. Each experiment was performed in triplicate, and the average diameter was calculated.[2]
Visualization: Synthetic Pathway of Antimicrobial Derivatives
Caption: Synthetic route to antimicrobial thieno[2,3-b]pyridine derivatives.
Nicotinic Acetylcholine Receptor (nAChR) Affinity of 2-Chloro-5-methoxypyridine Analogues
A series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues have been synthesized and evaluated as high-affinity ligands for nicotinic acetylcholine receptors (nAChRs). These compounds are being explored as potential positron emission tomography (PET) imaging agents.
Data Presentation: nAChR Binding Affinity
The in vitro binding affinities of these analogues for nAChRs were determined using radioligand binding assays, with the inhibition constant (Ki) indicating the potency of the ligand. The Ki values for this series were found to be in the picomolar range, indicating very high affinity.
| Compound ID | nAChR Binding Affinity (Ki, pM) | Reference |
| 3b | 28 | [3] |
| 4b | 9 | [3] |
| 5b | 331 | [3] |
| 6b | 23 | [3] |
Experimental Protocols: nAChR Radioligand Binding Assay
-
Receptor Preparation: Membranes from rat brain cortex, a rich source of nAChRs, were prepared by homogenization and centrifugation.
-
Radioligand: [³H]Epibatidine, a high-affinity nAChR ligand, was used as the radiotracer.
-
Binding Assay: The prepared membranes were incubated with a fixed concentration of [³H]Epibatidine and varying concentrations of the test compounds (2-chloro-5-methoxypyridine analogues).
-
Incubation and Filtration: The mixture was incubated to allow for competitive binding to reach equilibrium. The reaction was then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Data Analysis: The radioactivity retained on the filters was measured by liquid scintillation counting. The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.
Visualization: Experimental Workflow for nAChR Binding Assay
Caption: Workflow for the nAChR competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 3. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of Substituted 2-Chloropyridines
Substituted 2-chloropyridines are a class of heterocyclic compounds that serve as highly versatile building blocks in organic synthesis. The presence of the chlorine atom at the 2-position activates the pyridine ring for nucleophilic substitution, making it a key intermediate in the production of a wide array of functionalized molecules. This guide provides a comparative overview of the synthesis and application of substituted 2-chloropyridines in medicinal chemistry and agrochemicals, supported by experimental data and detailed protocols.
Synthesis Strategies: A Comparative Overview
The preparation of 2-chloropyridines can be achieved through several synthetic routes, each with distinct advantages regarding yield, selectivity, and reaction conditions. The primary methods include direct chlorination of pyridine, chlorination of pyridine-N-oxides, and the diazotization of 2-aminopyridines.
Caption: General synthesis and application workflow for 2-chloropyridines.
Table 1: Comparison of Key Synthesis Methods for 2-Chloropyridines
| Method | Starting Material | Key Reagents | Typical Conditions | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Chlorination of N-Oxide | Pyridine-N-Oxide | Phosphorus oxychloride (POCl₃), Triethylamine (Et₃N) | Not specified | 90 | 99.2 | [1] |
| One-Pot Diazotization | 3-Aminopyridine | Conc. HCl, NaNO₂, Copper-based catalyst | Not specified | >71.4 | >99.2 | [2] |
| Diazotization | 2-Aminopyridine | Alkyl nitrites, Methanol saturated with HCl | 20-30°C | High | Not specified | [3] |
| Diazotization with Nitrosyl Chloride | 2-Aminopyridine derivative | Nitrosyl chloride (NOCl), aq. HCl | -10°C to +50°C | Good | High |[4] |
Applications in Medicinal Chemistry
Substituted 2-chloropyridines are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[5] Their ability to undergo nucleophilic substitution allows for the introduction of diverse functional groups, leading to compounds with a wide range of therapeutic activities, including antihistaminic, anticancer, and anticoagulant effects.[6][7][8]
Caption: Proposed mechanism of action for anticancer 2-chloropyridine derivatives.[9]
Table 2: Performance of Substituted 2-Chloropyridines as Therapeutic Agents
| Compound Class | Specific Derivative | Biological Target | Key Performance Metric (IC₅₀) | Disease Area | Reference |
|---|---|---|---|---|---|
| Flavone-Pyridine Hybrid | Compound 6e | Telomerase | 0.8 µM | Gastric Cancer | [9] |
| Flavone-Pyridine Hybrid | Compound 6f | SGC-7901 cell line | 18.45 µg/mL | Gastric Cancer | [9] |
| Oxopyridine Derivative | Compound 4c (3-F-phenyl analog) | Factor XIa (FXIa) | 6.5 nM | Thrombosis | [8] |
| Oxopyridine Derivative | Compound 4m (2-pyridine analog) | Factor XIa (FXIa) | 4.9 nM | Thrombosis |[8] |
Applications in Agrochemicals
In the agricultural sector, 2-chloropyridine derivatives are essential for creating potent and targeted crop protection solutions.[5] They form the backbone of various fungicides, insecticides, and plant growth regulators.[6][10] The fungicidal agent pyrithione, for instance, is derived from 2-chloropyridine and is widely used in anti-dandruff shampoos.[6][7]
Caption: A typical synthetic pathway for creating agrochemicals from 2-chloropyridine.
Table 3: Examples of Substituted 2-Chloropyridines in Agrochemicals
| Derivative | Application Type | Target | Reference |
|---|---|---|---|
| 4-Amino-2-chloropyridine | Pesticide / Intermediate | Rust, powdery mildew, rice blast | [10] |
| N-(2-chloro-4-pyridyl)-N'-phenylurea (Forchlorfenuron) | Plant Growth Regulator | Promotes tissue growth and bud development | [10] |
| Pyrithione (from 2-mercaptopyridine-N-oxide) | Fungicide | Fungi | [6][7] |
| Pyripropoxyfen | Insecticide | Insects |[7] |
Key Experimental Protocols
Protocol 1: Synthesis of 2-Chloropyridine-N-Oxide[11]
This protocol details the synthesis of 2-Chloropyridine-N-oxide using hydrogen peroxide as the oxidant and tungstic acid/sulfuric acid as catalysts.
-
Materials and Reagents:
-
2-chloropyridine (25 mL)
-
Distilled water (28 mL)
-
98% concentrated sulfuric acid (1.1 mL)
-
Tungstic acid (2.2 g)
-
30% Hydrogen peroxide (30 mL)
-
250 mL four-necked flask, electric stirrer, thermometer, condenser, dropping funnel.
-
-
Procedure:
-
Add 25 mL of 2-chloropyridine, 28 mL of distilled water, 1.1 mL of concentrated sulfuric acid, and 2.2 g of tungstic acid into the four-necked flask.
-
Begin stirring the mixture.
-
Measure 30 mL of hydrogen peroxide into the constant pressure dropping funnel.
-
Adjust the water bath temperature to maintain the reaction temperature between 70-80°C.
-
The reaction is carried out for a duration of 12 hours.
-
The progress and yield are monitored by determining the amount of unreacted 2-chloropyridine using gas chromatography.
-
Protocol 2: One-Pot Synthesis of 2,3-Dichloropyridine from 3-Aminopyridine[2]
This method involves the chlorination of 3-aminopyridine followed by a copper-catalyzed diazotization and Sandmeyer-type reaction in a single pot.
-
Materials and Reagents:
-
3-aminopyridine
-
Concentrated hydrochloric acid
-
Iron-based catalyst (Fe²⁺ or Fe³⁺ compound)
-
Chlorinating agent (e.g., H₂O₂ and HCl, or Cl₂ gas)
-
Copper catalyst (Cu⁺ or Cu²⁺ compound)
-
Aqueous sodium nitrite (NaNO₂) solution
-
-
Procedure:
-
Chlorination: Dissolve 3-aminopyridine in concentrated hydrochloric acid and add the iron-based catalyst. Introduce the chlorinating agent while maintaining the reaction temperature to form 2-chloro-3-aminopyridine in situ.
-
Diazotization and Sandmeyer Reaction: Without isolating the intermediate, add the copper catalyst to the reaction mixture.
-
Add the aqueous solution of sodium nitrite dropwise to facilitate the diazotization and subsequent replacement of the amino group with chlorine, yielding 2,3-dichloropyridine.
-
Workup: Isolate and purify the final product, typically through steam distillation and recrystallization, to achieve high purity (>99.2%).
-
References
- 1. PREPARATION OF 2-CHLOROPYRIDINE | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. DE1695659B1 - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 4. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. chempanda.com [chempanda.com]
- 7. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 8. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-4-ethoxypyridine: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-4-ethoxypyridine, a critical procedure for maintaining laboratory safety and environmental compliance. The following step-by-step operational plan is designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous chemical. Adherence to these procedures is paramount to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound should be treated as hazardous waste, likely falling into the category of halogenated organic compounds.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves at all times.
-
Eye Protection: Use safety glasses or chemical splash goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors.
In Case of Spills: Spills should be immediately contained and absorbed using an inert material such as sand or vermiculite. The absorbed material must then be collected into a designated and properly sealed hazardous waste container. Do not allow the chemical or its residue to enter drains or waterways.
Quantitative Data Summary: Hazardous Waste Classification
While a specific EPA waste code for this compound is not explicitly listed, it is the responsibility of the waste generator to classify it based on its characteristics and composition. The following table summarizes potential EPA hazardous waste classifications for chlorinated pyridines.
| Waste Classification Category | EPA Waste Code | Description | Relevance to this compound |
| Toxicity Characteristic | D038 | Pyridine | As a derivative of pyridine, the waste may exhibit toxicity characteristics.[1][2] |
| Spent Halogenated Solvents | F001 / F002 | Spent halogenated solvents used in degreasing or other applications. | If used as a solvent, this classification may apply. |
| General Halogenated Organic Waste | F024 / F025 | Wastes from the production of chlorinated aliphatic hydrocarbons. | While not a perfect fit, it highlights the regulation of halogenated organic waste.[2][3] |
| Characteristic Wastes | D001, D002, D003 | Ignitability, Corrosivity, Reactivity. | The waste must be evaluated for these characteristics to determine if these codes apply.[4] |
Detailed Disposal Protocol
The proper disposal of this compound must adhere to institutional, local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
-
Chlorinated Organic Waste: This compound must be segregated as a chlorinated organic waste.
-
Avoid Mixing: Do not mix with non-halogenated waste streams, strong oxidizing agents, or strong acids.[5]
Step 2: Containerization
-
Container Type: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (no abbreviations or chemical formulas).
-
A clear indication of the hazards (e.g., "Toxic," "Halogenated Organic").
-
The accumulation start date.
-
Step 3: Waste Accumulation and Storage
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment unit to capture any potential leaks.
Step 4: Disposal Request and Pickup
-
Contact EHS: Once the waste container is full or is no longer being used, a chemical waste collection request must be submitted to your institution's Environmental Health and Safety (EH&S) department.
-
Provide Information: Be prepared to provide all necessary information about the waste, including its composition and volume.
Step 5: Final Disposal
-
Licensed Professional Disposal: The final disposal of this compound should be carried out by a licensed hazardous waste management company.[1]
-
Incineration: The recommended method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Chloro-4-ethoxypyridine
Essential Safety and Handling Guide for 2-Chloro-4-ethoxypyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Profile and Hazards
This compound is a substituted pyridine compound. While specific toxicological properties have not been exhaustively investigated, it is crucial to treat this compound with a high degree of caution, assuming potential toxicity.[1] The available safety data indicates that it may cause skin and eye irritation, and inhalation may lead to respiratory irritation.[1]
| Property | Value | Source |
| CAS Number | 52311-50-9 | [2] |
| Molecular Formula | C7H8ClNO | ChemicalBook |
| Appearance | No data available | [1] |
| Hazards | May cause skin irritation, serious eye irritation, and respiratory irritation. | [1] |
| Storage | Store in a cool, dry, well-ventilated place under inert gas. Keep container tightly closed as the substance is hygroscopic. | [1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation (in a chemical fume hood) | Chemical splash goggles conforming to EN166 standards. | Double-gloving with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use. | Impervious clothing, such as a flame-resistant lab coat. | Use in a well-ventilated area with appropriate exhaust. An N95 respirator or higher may be necessary depending on the scale of work. |
| Conducting Reactions and Purifications (in a chemical fume hood) | Chemical splash goggles and a face shield. | Double-gloving with chemical-resistant gloves (e.g., nitrile). | Impervious clothing, such as a flame-resistant lab coat. | Operations should be conducted within a certified chemical fume hood to minimize inhalation exposure. |
| Handling Spills | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or apron over a lab coat. | A full-face or half-mask air-purifying respirator with appropriate cartridges (NIOSH-approved). |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for laboratory safety.
1. Pre-Operational Checks:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify that a safety shower and eyewash station are accessible and have been recently tested.
-
Locate the chemical spill kit and ensure it is fully stocked.
-
Don the appropriate PPE as specified in the table above.
2. Weighing and Solution Preparation:
-
Perform all weighing and solution preparation activities inside a chemical fume hood.
-
Use a disposable weighing paper or a tared container to minimize contamination of the balance.
-
Add solvents to the solid compound in a controlled manner to prevent splashing.
-
Securely cap all containers before removing them from the fume hood.
3. Conducting Reactions:
-
Set up all reaction apparatus within the chemical fume hood.
-
Utilize techniques such as cannula transfer for moving solutions to minimize the risk of exposure.
-
Continuously monitor the reaction for any signs of unexpected changes, such as a rapid increase in temperature or pressure.
4. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste according to the disposal plan outlined below.
-
Remove PPE in the correct sequence to avoid cross-contamination. Dispose of single-use items as hazardous waste.
-
Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[1]
Disposal Plan
The disposal of this compound and associated waste must be managed carefully to prevent environmental contamination. As a chlorinated organic compound, it is classified as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including used weighing papers, gloves, and disposable lab coats, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container for hazardous chemical waste.
2. Container Labeling:
-
All waste containers must be labeled "Hazardous Waste: Chlorinated Organic Compound" and should list this compound as a primary constituent.
3. Disposal Procedure:
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1]
-
A recommended disposal method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated packaging should be disposed of as unused product.[1]
-
Never dispose of this compound down the drain or in regular trash.
Emergency Procedures
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety (EHS) office immediately.
-
For small spills, and if you are trained to do so, don the appropriate PPE for spill cleanup.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
